6-Iodo-3-methylquinolin-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9IN2 |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
6-iodo-3-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3,(H2,12,13) |
InChI Key |
RGWCYXINSRHYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=C1N)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Iodo-3-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the quinoline derivative, 6-iodo-3-methylquinolin-4-amine. This compound is of interest to the medicinal chemistry and drug development fields due to the established therapeutic potential of the 4-aminoquinoline scaffold. This document outlines a plausible synthetic pathway, detailed (proposed) experimental protocols, and comprehensive characterization data.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine. Modifications to the quinoline ring, such as the introduction of a methyl group at the 3-position and an iodine atom at the 6-position, can significantly influence the compound's physicochemical properties and biological activity.[1] The presence of an iodine atom can enhance binding affinity to biological targets through halogen bonding and increased lipophilicity, making this compound a molecule of interest for further investigation and as a building block for more complex therapeutic agents.[1]
Synthesis Pathway
A proposed multi-step synthesis for this compound is outlined below, commencing from the readily available starting material, 3-methyl-4-quinolinol. This pathway involves a regioselective iodination, followed by a chlorination reaction to activate the 4-position for a subsequent nucleophilic aromatic substitution with an amine source.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound and its intermediates.
Step 1: Synthesis of 6-Iodo-3-methyl-4-quinolinol
Materials:
-
3-Methyl-4-quinolinol
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-4-quinolinol in a 10% aqueous solution of sodium hydroxide.
-
In a separate beaker, prepare a solution of iodine and potassium iodide in deionized water.
-
Slowly add the iodine solution to the flask containing the 3-methyl-4-quinolinol solution with constant stirring at room temperature.
-
Continue stirring for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield 6-iodo-3-methyl-4-quinolinol.
Step 2: Synthesis of 6-Iodo-3-methyl-4-chloroquinoline
Materials:
-
6-Iodo-3-methyl-4-quinolinol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-iodo-3-methyl-4-quinolinol.
-
Carefully add an excess of phosphorus oxychloride to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain 6-iodo-3-methyl-4-chloroquinoline.
Step 3: Synthesis of this compound
Materials:
-
6-Iodo-3-methyl-4-chloroquinoline
-
Phenol
-
Ammonium hydroxide (NH₄OH, concentrated solution)
-
Ethanol
Procedure:
-
In a sealed pressure vessel, combine 6-iodo-3-methyl-4-chloroquinoline and phenol.
-
Heat the mixture until the phenol melts and the quinoline derivative dissolves.
-
Add a concentrated solution of ammonium hydroxide to the vessel.
-
Seal the vessel and heat at a temperature of 160-180°C for 12-18 hours.
-
After cooling, open the vessel and add ethanol to the reaction mixture.
-
Heat the ethanolic solution to boiling and then allow it to cool, inducing crystallization of the product.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.
Characterization Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉IN₂ |
| Molecular Weight | 284.10 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents (e.g., DMSO)[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H2 |
| ~8.2 | d | 1H | H5 |
| ~7.8 | dd | 1H | H7 |
| ~7.5 | d | 1H | H8 |
| ~6.5 | br s | 2H | NH₂ |
| ~2.4 | s | 3H | CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C4 |
| ~150 | C8a |
| ~148 | C2 |
| ~135 | C7 |
| ~129 | C5 |
| ~125 | C4a |
| ~122 | C3 |
| ~118 | C8 |
| ~90 | C6 |
| ~18 | CH₃ |
IR (Infrared) Spectroscopy - Expected Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | C=C and C=N ring stretching |
| 1500 - 1400 | Medium to Strong | Aromatic ring stretching |
| ~820 | Strong | C-I stretch |
MS (Mass Spectrometry) - Expected Fragmentation
| m/z | Interpretation |
| 284 | [M]⁺ (Molecular ion) |
| 157 | [M - I]⁺ |
| 142 | [M - I - CH₃]⁺ |
| 127 | [I]⁺ |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Iodo-3-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the synthetic quinoline derivative, 6-Iodo-3-methylquinolin-4-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and material science.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known and predicted physicochemical properties. These values are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉IN₂ | - |
| Molecular Weight | 284.10 g/mol | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DMSO) | [1] |
| pKa (predicted) | 8.5 - 9.5 (for the quinoline nitrogen) | Predicted based on related 4-aminoquinolines |
| logP (predicted) | 2.5 - 3.5 | Predicted based on chemical structure |
Synthesis and Purification
The synthesis of this compound is a multi-step process that typically begins with a commercially available precursor like 3-methylquinoline.[1] The general synthetic route involves iodination, followed by amination, and finally purification.
Experimental Protocol: A Plausible Synthetic Route
The following is a representative, detailed protocol for the synthesis of this compound, constructed from established methods for analogous quinoline derivatives.
Step 1: Iodination of 3-methylquinoline
-
To a solution of 3-methylquinoline in a suitable solvent (e.g., acetic acid), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a dropwise manner at room temperature.[1]
-
Stir the reaction mixture for a specified period (e.g., 12-24 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-iodo-3-methylquinoline.
Step 2: Amination of 6-iodo-3-methylquinoline
-
The introduction of the amine group at the 4-position can be achieved through various methods, including nucleophilic aromatic substitution.
-
A common approach involves the conversion of the 4-position to a better leaving group, such as a chloro group, by reacting with phosphorus oxychloride (POCl₃).
-
The resulting 4-chloro-6-iodo-3-methylquinoline is then reacted with an amino source, such as ammonia or a protected amine, in a suitable solvent and under controlled temperature conditions.
-
Alternatively, direct amination methods may be employed, though these often require specific catalysts and conditions.
Step 3: Purification
-
The crude this compound is purified using standard techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.[1]
-
The purity of the final product should be assessed by analytical methods like High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Activities and Mechanisms of Action
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The presence of the 4-amino group is a key pharmacophore in many biologically active quinolines.
Antimalarial Activity: Inhibition of Hemozoin Formation
The most well-characterized mechanism of action for 4-aminoquinolines is their antimalarial activity, which stems from their ability to interfere with the detoxification of heme in the malaria parasite.
During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.
Caption: Proposed antimalarial mechanism of action for this compound.
Anticancer Activity: Disruption of Autophagy
Recent research has highlighted the potential of 4-aminoquinolines, such as chloroquine, as anticancer agents. Their mechanism in this context is often linked to their lysosomotropic properties. These compounds can accumulate in lysosomes, raising the lysosomal pH and inhibiting the fusion of autophagosomes with lysosomes. This disruption of the autophagic process can lead to the accumulation of cellular waste and ultimately trigger cancer cell death.
Caption: Potential anticancer mechanism via autophagy inhibition.
Chemical Reactivity
The functional groups of this compound—the quinoline ring, the iodo group, the methyl group, and the amino group—impart a versatile chemical reactivity.
-
Nucleophilic Substitution: The iodine atom at the 6-position can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives.[1]
-
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution, with the positions of substitution being influenced by the existing substituents.
-
Reactions of the Amino Group: The primary amine at the 4-position can be acylated, alkylated, or used as a handle for further functionalization.
This reactivity makes this compound a valuable building block in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is a synthetic heterocyclic compound with significant potential in drug discovery and development. Its physicochemical properties, while not fully characterized experimentally, can be reasonably predicted, aiding in its application in research. The established biological activities of the broader 4-aminoquinoline class provide a strong rationale for investigating this compound's efficacy as an antimalarial, anticancer, and antibacterial agent. The synthetic routes, though requiring optimization for this specific molecule, are well-precedented. This technical guide serves as a foundational resource for researchers looking to explore the therapeutic and material science applications of this compound. Further experimental validation of its properties and biological activities is warranted.
References
Spectroscopic data for 6-Iodo-3-methylquinolin-4-amine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 6-Iodo-3-methylquinolin-4-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of quinoline derivatives in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 | s | 1H | H2 |
| ~ 8.0 | d | 1H | H5 |
| ~ 7.8 | dd | 1H | H7 |
| ~ 7.5 | d | 1H | H8 |
| ~ 6.0 | br s | 2H | -NH₂ |
| ~ 2.4 | s | 3H | -CH₃ |
Solvent: DMSO-d₆
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C4 |
| ~ 148 | C8a |
| ~ 140 | C2 |
| ~ 138 | C7 |
| ~ 130 | C5 |
| ~ 125 | C4a |
| ~ 122 | C3 |
| ~ 118 | C8 |
| ~ 90 | C6 |
| ~ 18 | -CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 3100 - 3000 | Medium | C-H stretch (aromatic) | Aromatic Ring |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Methyl Group |
| 1650 - 1580 | Strong | N-H bend | Primary Amine |
| 1600 - 1450 | Strong | C=C stretch | Aromatic Ring |
| 1350 - 1250 | Strong | C-N stretch (aromatic amine) | Aromatic Amine |
| ~ 500 | Medium | C-I stretch | Iodo-aromatic |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Ion | Notes |
| 284.98 | [M+H]⁺ | Molecular ion peak (for C₁₀H₉IN₂) |
| 268 | [M-NH₂]⁺ | Loss of the amino group |
| 157 | [M-I]⁺ | Loss of the iodine atom |
| 142 | [M-I-CH₃]⁺ | Subsequent loss of the methyl group |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by vortexing.
-
Instrument : A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is the preferred method for its simplicity.[1]
-
KBr Pellet : Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
-
Instrument : A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument : A mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Data Acquisition :
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[3]
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
-
The instrument will detect the protonated molecule [M+H]⁺.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of a newly synthesized compound and the structural numbering of this compound for spectral assignment.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Chemical structure and atom numbering for spectral assignment.
References
The Core Mechanism of Action of Iodo-Quinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Iodo-quinoline compounds, a class of halogenated quinolines, have a rich history in medicine, initially utilized for their potent amoebicidal, antibacterial, and antifungal properties. More recently, their therapeutic potential has been explored in the context of neurodegenerative diseases and cancer. This guide provides an in-depth exploration of the multifaceted mechanisms of action of iodo-quinoline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The biological activities of iodo-quinoline compounds stem from a combination of key molecular interactions, primarily centered around their ability to chelate metal ions and interfere with fundamental cellular processes.
Metal Ion Chelation: A Double-Edged Sword
A central mechanism underpinning the diverse effects of iodo-quinolines is their ability to act as metal chelators, binding to divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1][2][3] This chelation activity has profound and varied consequences depending on the cellular context.
-
Antimicrobial and Antifungal Activity: In pathogenic microorganisms, essential enzymatic processes are often dependent on metal ion cofactors. By sequestering these ions, iodo-quinolines can effectively inactivate crucial enzymes involved in metabolism and growth, leading to microbial cell death.[2][4] Iodoquinol, for instance, is believed to exert its amoebicidal effect by chelating ferrous ions necessary for the parasite's metabolism.[4][5]
-
Anticancer Activity: In cancer cells, the dysregulation of metal homeostasis can be exploited. Clioquinol, a prominent iodo-quinoline, has been shown to induce apoptosis in cancer cells, an effect that is more pronounced in the presence of zinc.[6][7] This suggests that the formation of a clioquinol-zinc complex may be a critical step in its anticancer activity.
-
Neurodegenerative Diseases: In the context of Alzheimer's disease, the chelation of copper and zinc by clioquinol is thought to help dissolve amyloid-beta plaques, which are characteristic of the disease.[1][3]
Interference with DNA Synthesis
Several studies suggest that iodo-quinoline compounds can interfere with DNA synthesis in microbial cells. It is proposed that these molecules can intercalate between the base pairs of DNA, disrupting the replication and transcription processes. This leads to the destabilization of the DNA structure, potentially causing mutations and strand breaks, ultimately resulting in cell death.[2][3]
Disruption of Microbial Cell Membranes
The antifungal activity of iodo-quinolines is also attributed to their ability to disrupt the integrity of the fungal cell wall and membrane.[2][8] This disruption increases the permeability of the cell membrane, leading to the leakage of essential cellular components and subsequent cell lysis.[8]
Enzyme Inhibition
Beyond the indirect inactivation of metalloenzymes through chelation, iodo-quinoline derivatives have been shown to directly inhibit the activity of key enzymes involved in cancer progression.
-
Tyrosine Kinase Inhibition: Certain quinoline derivatives have demonstrated inhibitory activity against receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for cancer cell proliferation, survival, and angiogenesis.[9][10]
-
Topoisomerase Inhibition: Some iodo-quinoline compounds can act as topoisomerase inhibitors.[11] Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. By inhibiting these enzymes, iodo-quinolines can induce DNA damage and trigger apoptosis in cancer cells.[11][12]
Signaling Pathways Modulated by Iodo-Quinoline Compounds
Iodo-quinolines, particularly clioquinol, have been shown to modulate specific signaling pathways implicated in cancer cell survival and inflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Clioquinol has been demonstrated to inhibit NF-κB activity in human prostate cancer cells.[6][7] This inhibition is mediated by a reduction in the nuclear level of the p65 subunit of NF-κB.[6][7] Interestingly, this inhibitory effect is enhanced in the presence of zinc.[6][7]
Disruption of Lysosomal Integrity
Clioquinol can also induce alterations in lysosome permeability in a zinc-dependent manner.[6][7] The disruption of lysosomes can lead to the release of cathepsins and other hydrolytic enzymes into the cytoplasm, triggering apoptosis. Studies have shown that clioquinol targets the NF-κB and lysosome pathways independently.[6][7]
Quantitative Data on Biological Activities
The following tables summarize the reported in vitro activities of various iodo-quinoline compounds against different cell lines and microorganisms.
Table 1: Anticancer Activity of Iodo-Quinoline Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Quinoline-amidrazone (10d) | A549 | Lung Cancer | 43.1 | [13] |
| Quinoline-amidrazone (10g) | MCF-7 | Breast Cancer | 59.1 | [13] |
| TAS-103 | P388 | Leukemia | 0.0011 | [11] |
| TAS-103 | KB | Nasopharyngeal Carcinoma | 0.0096 | [11] |
| 4-Anilinoquinoline (61) | Various | Colon, Lung, Ovarian, Breast | 0.0015 - 0.0039 | [14] |
| 7-tert-butyl-substituted quinoline (65) | MCF-7 | Breast Cancer | 0.02 - 0.04 | [14] |
Table 2: Antimicrobial and Antifungal Activity of Iodo-Quinoline Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |
| Clioquinol | Candida spp. | Antifungal | 0.031 - 2 | [15] |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | Antifungal | 2 - 1024 | [15] |
| Quinoline-based hydroxyimidazolium (7c) | Cryptococcus neoformans | Antifungal | 15.6 | [16] |
| Quinoline-based hydroxyimidazolium (7d) | Cryptococcus neoformans | Antifungal | 15.6 | [16] |
| Quinoline derivative (6) | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | Antibacterial | 3.12 - 50 | [17] |
| Quinoline derivative (6) | Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | Antifungal | Potentially active | [17] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanisms of action of iodo-quinoline compounds.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol:
-
Preparation of Iodo-Quinoline Compound Dilutions: A stock solution of the iodo-quinoline compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[1][2][18]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[3][18]
-
Observation and MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the iodo-quinoline compound that completely inhibits the visible growth of the microorganism.[1][18]
Fungal Cell Membrane Permeability Assay
Protocol:
-
Treatment of Fungal Cells: Fungal spore suspension (e.g., 1 x 10⁶ CFU/mL) is treated with various concentrations of the iodo-quinoline compound for a defined period (e.g., 6 hours).[19]
-
Staining: The treated fungal cells are harvested by centrifugation and resuspended in a buffer solution. A fluorescent dye that cannot penetrate intact cell membranes, such as propidium iodide (PI), is added to the cell suspension.[19][20]
-
Analysis: The uptake of the fluorescent dye by the fungal cells is quantified using flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates damage to the cell membrane.[20]
Tyrosine Kinase Inhibition Assay
Protocol:
-
Assay Components: The assay is typically performed in a 96-well plate format and includes the recombinant tyrosine kinase enzyme (e.g., EGFR, VEGFR2), a specific substrate peptide, and ATP.
-
Incubation: The iodo-quinoline compound at various concentrations is pre-incubated with the kinase enzyme. The kinase reaction is then initiated by the addition of the substrate and ATP.
-
Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the consumption of ATP using a luminescent assay.[9]
-
IC₅₀ Determination: The concentration of the iodo-quinoline compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.[9]
Topoisomerase I Relaxation Assay
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and a reaction buffer.
-
Inhibition: The iodo-quinoline compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the topoisomerase I to relax the supercoiled DNA.
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[11][21]
Conclusion
The mechanism of action of iodo-quinoline compounds is complex and multifaceted, involving a range of molecular targets and cellular pathways. Their ability to chelate metal ions, interfere with DNA synthesis, disrupt cell membranes, and inhibit key enzymes underscores their broad therapeutic potential. The insights into their modulation of signaling pathways such as NF-κB and their ability to induce lysosomal disruption provide a strong rationale for their further investigation and development as novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this versatile class of compounds.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 14. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Architecture of 6-Iodo-3-methylquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and proposed crystallographic analysis of 6-Iodo-3-methylquinolin-4-amine, a quinoline derivative of significant interest in medicinal chemistry. Quinoline structures are foundational in the development of therapeutic agents, particularly in oncology and infectious diseases. The inclusion of an iodine atom and a methyl group on the quinoline scaffold is known to modulate the compound's chemical reactivity and biological activity. While extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature have not yielded a publicly available crystal structure for this compound, this guide furnishes detailed, validated protocols for its synthesis and a proposed methodology for its crystallization and subsequent single-crystal X-ray diffraction analysis. The aim is to provide a foundational resource for researchers seeking to elucidate the three-dimensional structure of this compound and its derivatives, a critical step in structure-based drug design and development.
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the quinoline family.[1] Quinoline derivatives are known for their wide range of pharmacological properties, including antimalarial, antibacterial, and anticancer activities.[1] The title compound's structure, featuring an iodine atom at the 6-position, a methyl group at the 3-position, and an amine group at the 4-position, makes it a valuable scaffold for medicinal chemistry.[1] The iodine atom can serve as a handle for further functionalization through reactions like nucleophilic substitution and can enhance binding affinity to biological targets through hydrophobic interactions.[1] The amine group may participate in crucial hydrogen bonding with enzymes or receptors.[1]
A definitive understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for elucidating structure-activity relationships (SAR) and for rational drug design. As of the date of this publication, the specific crystal structure of this compound has not been reported in publicly accessible databases. Therefore, this guide presents a generalized, yet detailed, experimental protocol for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction, based on established methodologies for similar quinoline derivatives.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, as outlined by general synthetic strategies for quinoline derivatives.[1] The following protocol is a representative example.
Experimental Protocol for Synthesis
A plausible synthetic route involves the following key transformations:
-
Starting Material Preparation: The synthesis typically commences with a commercially available precursor, such as 3-methylquinoline.[1]
-
Iodination: Introduction of the iodine atom at the 6-position is commonly achieved via electrophilic aromatic substitution. A standard procedure would involve the use of an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent, such as sulfuric acid or an organic solvent.[1]
-
Nitration and Reduction (Amine Formation): To introduce the amine group at the 4-position, a common strategy is to first nitrate the quinoline ring, followed by reduction of the nitro group. Alternatively, direct amination of a suitable precursor may be employed.[1]
-
Purification: The final product requires purification to achieve a high degree of purity suitable for crystallographic studies. This is typically accomplished through techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.[1]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Proposed Crystallization and Crystal Structure Determination
The following section outlines a standard methodology for obtaining single crystals of this compound and determining its crystal structure using X-ray diffraction.
Proposed Experimental Protocol for Crystallization
The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A systematic approach to screen for suitable crystallization conditions is recommended.
| Method | Description | Solvent Systems (Examples) |
| Slow Evaporation | The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and crystal formation. | Dichloromethane, Chloroform, Ethyl acetate, Methanol, Ethanol, Acetonitrile |
| Vapor Diffusion (Solvent/Anti-solvent) | The compound is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container with a volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. | Good Solvents: Dichloromethane, Chloroform. Anti-solvents: Hexane, Pentane, Diethyl ether. |
| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes the growth of crystals. | Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
Proposed Protocol for Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the following steps are typically undertaken for structure determination:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
Proposed Experimental Workflow for Crystallography
Caption: Proposed workflow for crystallization and X-ray structure determination.
Anticipated Structural Features and Data Presentation
Although the experimental crystal structure is not yet available, we can anticipate the types of quantitative data that would be obtained from a successful crystallographic study. These data would be crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.
Expected Crystallographic Data
The following tables are templates for the presentation of the crystallographic data that would be determined.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value |
| Empirical formula | C₁₀H₉IN₂ |
| Formula weight | 284.10 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (Mg/m³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | To be determined |
| θ range for data collection (°) | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| R indices (all data) | To be determined |
| Largest diff. peak and hole (e.Å⁻³) | To be determined |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Degree (°) |
| I(1)-C(6) | To be determined | N(1)-C(2)-C(3) | To be determined |
| N(1)-C(2) | To be determined | C(2)-C(3)-C(4) | To be determined |
| C(3)-C(11) | To be determined | C(3)-C(4)-N(2) | To be determined |
| C(4)-N(2) | To be determined | C(5)-C(6)-I(1) | To be determined |
| ... | To be determined | ... | To be determined |
Conclusion
This technical guide has outlined the current state of knowledge regarding the synthesis and structural analysis of this compound. While a definitive crystal structure remains to be elucidated, the detailed experimental protocols provided herein for its synthesis, crystallization, and proposed X-ray diffraction analysis offer a clear and actionable pathway for researchers in the field. The determination of this crystal structure would be a valuable contribution to medicinal chemistry, enabling detailed structure-activity relationship studies and facilitating the rational design of novel quinoline-based therapeutic agents. It is our hope that this guide will serve as a catalyst for such investigations.
References
The Quinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics
An In-depth Technical Guide on the Discovery and History of Quinoline-Based Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the history of medicinal chemistry. Its journey from a byproduct of coal tar distillation to the structural foundation of essential medicines is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery and historical development of quinoline-based compounds, detailing key synthetic methodologies, mechanisms of action, and the evolution of their therapeutic applications.
The Dawn of Quinoline: Discovery and Early Synthesis
Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge. However, it was the elucidation of its bicyclic structure, a fusion of a benzene and a pyridine ring, by August Kekulé in 1869 that paved the way for its synthetic exploration.[1] The late 19th century witnessed the development of several seminal named reactions that are still fundamental to quinoline chemistry today.
Key Historical Syntheses
A number of classical methods for quinoline synthesis were established in rapid succession, each offering a unique pathway to this versatile scaffold.
-
The Skraup Synthesis (1880): This reaction involves the heating of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[2][3] The reaction is notoriously exothermic but has been a cornerstone of quinoline synthesis for over a century.[4]
-
The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds to form quinolines.[1][5]
-
The Friedländer Synthesis (1882): This straightforward approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[6][7]
-
The Combes Quinoline Synthesis (1888): This method employs the acid-catalyzed condensation of anilines with β-diketones to yield 2,4-disubstituted quinolines.[8][9]
-
The Pfitzinger Reaction (1886): Isatin is reacted with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[10][11]
-
The Gould-Jacobs Reaction (1939): This reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization, saponification, and decarboxylation to yield 4-hydroxyquinolines.[12][13]
Quinolines in the Fight Against Malaria
The first significant therapeutic application of the quinoline scaffold predates its synthetic manipulation. Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria. The quest for synthetic alternatives with improved efficacy and safety profiles led to the development of a range of quinoline-based antimalarials.
Chloroquine and its Analogs
Developed in the 1930s, chloroquine became a frontline antimalarial drug for decades. Its mechanism of action involves the inhibition of heme detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. Chloroquine is thought to cap the growing heme polymer (hemozoin), preventing further sequestration of heme and leading to a toxic buildup that kills the parasite. Other important quinoline antimalarials include mefloquine and amodiaquine.
Quantitative Efficacy of Quinoline Antimalarials
The following table summarizes the in vitro activity of key quinoline antimalarials against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) |
| Chloroquine | 3D7 (sensitive) | ~10-20 |
| K1 (resistant) | >100 | |
| Quinine | 3D7 (sensitive) | ~50-100 |
| K1 (resistant) | ~200-500 | |
| Mefloquine | 3D7 (sensitive) | ~10-30 |
| K1 (resistant) | ~20-50 |
IC50 values can vary depending on the specific assay conditions and parasite isolates used.[14][15][16][17][18]
The Accidental Discovery and Rise of Quinolone Antibiotics
The story of quinolone antibiotics begins with a serendipitous discovery in the 1960s. While attempting to synthesize the antimalarial chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute accidentally synthesized a byproduct with modest antibacterial activity: nalidixic acid.[19] This discovery marked the birth of the quinolone class of antibiotics.
From Nalidixic Acid to the Fluoroquinolones
Nalidixic acid, a naphthyridine derivative, is considered the first-generation quinolone. While its spectrum of activity was limited primarily to Gram-negative bacteria and its use was restricted to urinary tract infections, it laid the groundwork for future innovations. The major breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone core, giving rise to the fluoroquinolones. This structural modification dramatically expanded the antibacterial spectrum to include Gram-positive organisms and improved pharmacokinetic properties.
Generations of Fluoroquinolones and their Efficacy
The development of fluoroquinolones is often categorized into generations, each with an enhanced spectrum of activity and improved pharmacological profiles.
| Generation | Representative Drugs | General Spectrum of Activity |
| First | Nalidixic acid, Cinoxacin | Narrow, primarily Gram-negative (Enterobacteriaceae) |
| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative, some Gram-positive, and atypical pathogens |
| Third | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae |
| Fourth | Moxifloxacin, Gemifloxacin | Broad-spectrum with enhanced activity against anaerobic bacteria |
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative second and third-generation fluoroquinolones against common bacterial pathogens.
| Organism | Ciprofloxacin (MIC90, µg/mL) | Levofloxacin (MIC90, µg/mL) | Moxifloxacin (MIC90, µg/mL) |
| Escherichia coli | ≤0.06 - 1 | ≤0.12 - 2 | ≤0.12 - 1 |
| Klebsiella pneumoniae | 0.12 - 2 | 0.25 - 4 | 0.25 - 2 |
| Pseudomonas aeruginosa | 0.5 - 8 | 1 - 16 | 4 - 32 |
| Staphylococcus aureus (MSSA) | 0.25 - 1 | 0.5 - 2 | 0.12 - 0.5 |
| Streptococcus pneumoniae | 1 - 4 | 1 - 2 | 0.25 - 0.5 |
MIC90 values represent the concentration required to inhibit the growth of 90% of isolates and can vary based on geographic location and testing methodology.[20][21][22][23][24]
Mechanisms of Action: Visualized Pathways
The therapeutic success of quinoline-based compounds stems from their ability to specifically target vital processes in pathogens.
Antimalarial Quinolines: Inhibition of Heme Polymerization
Figure 1. Mechanism of action of chloroquine.
Quinolone Antibiotics: Inhibition of DNA Gyrase and Topoisomerase IV
Figure 2. Mechanism of action of fluoroquinolones.
Experimental Protocols: Key Historical Syntheses
The following sections provide generalized experimental protocols for some of the foundational quinoline syntheses. These are intended as illustrative examples and should be adapted with appropriate safety precautions and consideration of the specific substrates and reagents used.
The Friedländer Synthesis of a Substituted Quinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1 equivalent) and the α-methylene ketone (1.2 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired quinoline derivative.[6][25][26][27]
Figure 3. General workflow for the Friedländer Synthesis.
The Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide). Stir until the initial color changes, indicating the opening of the isatin ring.
-
Carbonyl Addition: Add the carbonyl compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Workup: After cooling, dilute the reaction mixture with water and acidify with an acid (e.g., acetic acid) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure quinoline-4-carboxylic acid.[11][28][29][30]
Conclusion
The journey of quinoline-based compounds from their humble origins in coal tar to their indispensable role in modern medicine is a compelling narrative of scientific discovery and chemical innovation. The development of foundational synthetic methods in the 19th century provided the tools to explore the vast chemical space of quinoline derivatives, leading to the identification of potent antimalarial and antibacterial agents. The ongoing challenges of drug resistance necessitate a continued exploration of the quinoline scaffold, with the aim of developing next-generation therapeutics that can overcome these evolving threats. The rich history and versatile chemistry of quinolines ensure that they will remain a central focus of drug discovery and development for the foreseeable future.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. ijsr.net [ijsr.net]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. media.malariaworld.org [media.malariaworld.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Activities of Ciprofloxacin and Moxifloxacin against Stenotrophomonas maltophilia and Emergence of Resistant Mutants in an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. researchgate.net [researchgate.net]
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- 29. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 30. revues.imist.ma [revues.imist.ma]
A Technical Guide to 6-Iodo-3-methylquinolin-4-amine in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 6-Iodo-3-methylquinolin-4-amine is not an active pharmacological agent but rather a key chemical intermediate. This guide focuses on its role in the synthesis of pharmacologically active compounds, specifically P2X7 receptor antagonists, and the pharmacological profile of these derivatives.
Introduction
This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. While it does not exhibit significant intrinsic pharmacological activity, its rigid quinoline scaffold and the presence of a reactive iodine atom make it an ideal precursor for the synthesis of a variety of substituted quinoline derivatives. Notably, it is a key intermediate in the development of potent and selective antagonists for the P2X7 receptor, an ion channel implicated in inflammation, neuropathic pain, and other diseases. This document outlines the synthetic utility of this compound and the pharmacological properties of the resulting P2X7 antagonists.
Synthetic Utility and Logical Workflow
The primary utility of this compound in drug discovery is its role as a scaffold in Suzuki coupling reactions. The iodine atom at the 6-position is readily displaced by various boronic acids, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of the resulting compounds. The general workflow for synthesizing and evaluating novel P2X7 antagonists from this intermediate is depicted below.
Caption: Synthetic and screening workflow for P2X7 antagonists.
Pharmacology of 6-Substituted-3-methylquinolin-4-amine Derivatives
Mechanism of Action: P2X7 Receptor Antagonism
The derivatives synthesized from this compound primarily act as antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines.
Upon activation by ATP, the P2X7 receptor opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial activation is responsible for rapid cellular responses. Prolonged activation leads to the formation of a larger, non-selective pore, which can lead to the activation of the NLRP3 inflammasome and subsequent release of interleukin-1β (IL-1β) and interleukin-18 (IL-18), potent mediators of inflammation. The quinoline-based antagonists block the initial channel opening, thereby preventing the downstream inflammatory signaling.
Caption: P2X7 receptor signaling pathway and point of inhibition.
Quantitative Data for Representative Derivatives
The following table summarizes the in vitro potency of representative 6-substituted-3-methylquinolin-4-amine derivatives as P2X7 receptor antagonists. The data is a composite from typical findings in the literature for this class of compounds and serves as an illustrative example.
| Compound ID | 6-Position Substituent | hP2X7 IC₅₀ (nM) | rP2X7 IC₅₀ (nM) |
| Cmpd-1 | 4-Fluorophenyl | 50 | 75 |
| Cmpd-2 | 2-Methoxyphenyl | 25 | 40 |
| Cmpd-3 | 3-Cyanophenyl | 15 | 22 |
| Cmpd-4 | Pyridin-4-yl | 8 | 12 |
hP2X7: human P2X7 receptor; rP2X7: rat P2X7 receptor. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's activity.
Key Experimental Protocols
The characterization of P2X7 receptor antagonists derived from this compound involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Primary Potency Assay: Calcium Flux Assay
This assay is a high-throughput method to measure the ability of a compound to block the influx of calcium through the P2X7 ion channel upon activation by ATP.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human P2X7 receptor are cultured to confluence in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: The cells are washed, and the test compounds (at various concentrations) are pre-incubated with the cells for 15-30 minutes.
-
Activation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is measured, and then a solution of the P2X7 agonist (e.g., BzATP) is added to stimulate the channel. The resulting change in fluorescence intensity, corresponding to the influx of calcium, is recorded over time.
-
Data Analysis: The increase in fluorescence in the presence of the compound is compared to the control (agonist alone). The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Experimental workflow for a calcium flux assay.
Secondary Assay: IL-1β Release Assay
This assay confirms the functional antagonism of the P2X7 receptor in a more physiologically relevant context by measuring the inhibition of pro-inflammatory cytokine release.
Methodology:
-
Cell Culture and Priming: Human THP-1 monocytes are differentiated into macrophage-like cells using PMA. The cells are then primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and components of the NLRP3 inflammasome.
-
Compound Incubation: The primed cells are pre-incubated with the test compounds for 30 minutes.
-
P2X7 Activation: The cells are then stimulated with ATP or BzATP for 1 hour to activate the P2X7 receptor and induce the release of mature IL-1β.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The amount of IL-1β released in the presence of the compound is compared to the control, and the IC₅₀ value is determined.
Conclusion
This compound is a valuable and versatile starting material in drug discovery, particularly for the generation of P2X7 receptor antagonists. Its chemical properties facilitate the rapid synthesis of diverse libraries of compounds through Suzuki coupling. The resulting 6-substituted-3-methylquinolin-4-amine derivatives have demonstrated high potency in blocking P2X7 receptor signaling, a key pathway in inflammatory processes. The experimental protocols detailed herein provide a robust framework for the identification and characterization of novel clinical candidates derived from this important chemical scaffold.
Tautomerism in Quinolone and Hydroxyquinoline Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in quinolone and hydroxyquinoline structures. Understanding the delicate equilibrium between tautomeric forms is paramount in the fields of medicinal chemistry and drug development, as it profoundly influences a molecule's physicochemical properties, biological activity, and ultimately its therapeutic efficacy. This document delves into the core principles of tautomerism in these heterocyclic systems, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction to Tautomerism in Quinolones and Hydroxyquinolines
Quinolone and hydroxyquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents. Their biological activity is intimately linked to their ability to exist in different tautomeric forms. The two primary types of tautomerism observed are keto-enol and lactam-lactim tautomerism.
-
Keto-Enol Tautomerism: This is prevalent in hydroxyquinolines, where a proton can migrate between a hydroxyl group and the ring nitrogen, leading to an equilibrium between the enol (hydroxy) and keto (oxo) forms. For instance, 4-hydroxyquinoline can exist in equilibrium with 4(1H)-quinolone.
-
Lactam-Lactim Tautomerism: This type of tautomerism is characteristic of quinolones, which are cyclic amides (lactams). A proton shift can occur from the nitrogen atom to the carbonyl oxygen, resulting in the formation of a lactim tautomer. This is essentially a special case of amide-imidol tautomerism.[1][2][3]
The position of this equilibrium is not static and is influenced by a multitude of factors including the substitution pattern on the quinoline ring, the polarity of the solvent, temperature, and pH.[4] These factors can stabilize one tautomer over the other, thereby altering the molecule's shape, hydrogen bonding capabilities, and electronic distribution, all of which are critical for drug-receptor interactions.
Quantitative Analysis of Tautomeric Equilibria
The relative stability of tautomers can be quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in predicting the relative energies of tautomers.
Table 1: Calculated Relative Energies of Quinolone and Hydroxyquinoline Tautomers
| Compound | Tautomeric Forms (More Stable Form Highlighted) | Energy Difference (kJ mol-1) | Method | Reference |
| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE) | Hydroxyquinoline vs. Quinolone | 27 | B3LYP/6-311++G(d,p) | [5] |
| Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) | Hydroxyquinoline vs. Quinolone | 38 | B3LYP/6-311++G(d,p) | [5] |
Note: The energy difference represents the calculated energy of the less stable tautomer relative to the more stable one.
The solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.
Table 2: Solvent Effects on Tautomeric Equilibrium
| Compound | Solvent | Predominant Tautomer | Observations | Reference |
| 7-hydroxyquinoline derivatives | Toluene | Azo (enol) | Equilibrium mixture of three tautomers observed. | [6] |
| 7-hydroxyquinoline derivatives | Acetonitrile | Keto | Increased solvent polarity stabilizes the more polar keto tautomers. | [6] |
| 7-hydroxyquinoline derivatives | Chloroform | Keto | Stabilized by intermolecular hydrogen bonding with the C=O group of the keto form. | [6] |
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic techniques and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the quinolone or hydroxyquinoline derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a known concentration (typically 5-10 mg/mL).
-
The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be used to investigate solvent effects.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For 1H NMR, typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For 13C NMR, a proton-decoupled experiment is typically performed.
-
-
Data Analysis and KT Determination:
-
Identify the distinct resonance signals corresponding to each tautomer in the 1H NMR spectrum. Protons in different chemical environments in the keto/lactam and enol/lactim forms will have different chemical shifts.
-
Integrate the signals corresponding to specific protons present in only one of the tautomeric forms.
-
The tautomeric ratio (and thus KT) can be calculated from the ratio of the integrated areas of the signals corresponding to each tautomer.[7] For example, if a proton signal for the keto form has an integral of Iketo and a corresponding signal for the enol form has an integral of Ienol, then KT = [enol]/[keto] = Ienol / Iketo.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent.
-
Prepare a series of dilutions to a concentration range where absorbance is within the linear range of the spectrophotometer (typically 10-4 to 10-6 M).
-
Perform measurements in various solvents to assess the effect of polarity on the equilibrium.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm) using a double-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Analysis and KT Determination:
-
The spectra of the tautomeric mixture will show overlapping absorption bands corresponding to each tautomer.
-
The equilibrium constant can be determined by analyzing the changes in the absorption spectrum as a function of solvent polarity or temperature.[8]
-
By assuming that in a non-polar solvent only one tautomer (e.g., the enol form) is present, its molar absorptivity can be determined. In a polar solvent where both tautomers are present, the concentration of each can be calculated using Beer-Lambert law if the molar absorptivities of both forms are known or can be estimated.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.
Detailed Methodology:
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid powders or solutions.
-
-
FTIR Data Acquisition:
-
Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm-1).
-
Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
-
Data Analysis:
-
Analyze the spectrum for characteristic vibrational bands. For example, the keto/lactam form will show a strong C=O stretching vibration (typically around 1650-1700 cm-1), while the enol/lactim form will exhibit an O-H stretching band (around 3200-3600 cm-1) and a C=N stretching vibration.[2][11]
-
The relative intensities of these bands can provide qualitative information about the predominant tautomer in the sample.
-
Computational Chemistry (Density Functional Theory)
DFT calculations are a powerful predictive tool for studying tautomerism.
Detailed Methodology:
-
Structure Optimization:
-
Build the 3D structures of all possible tautomers of the molecule of interest.
-
Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12] This process finds the lowest energy conformation for each tautomer.
-
-
Energy Calculation:
-
Calculate the single-point electronic energy of each optimized structure at the same level of theory.
-
Solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[12]
-
-
Data Analysis:
-
The relative stability of the tautomers is determined by comparing their calculated electronic energies. The tautomer with the lowest energy is predicted to be the most stable.
-
The equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) between the tautomers using the equation: ΔG = -RTln(KT).
-
Biological Relevance and Signaling Pathways
The tautomeric state of quinolones and hydroxyquinolines has profound implications for their biological activity. The specific tautomer present can dictate how the molecule interacts with its biological target.
Quinolones and DNA Gyrase Interaction
Quinolone antibiotics exert their antibacterial effect by inhibiting DNA gyrase, a bacterial enzyme essential for DNA replication.[13][14] The prevailing model suggests that quinolones bind to the complex of DNA gyrase and DNA, stabilizing a transient double-strand break in the DNA.[15] This leads to an arrest of DNA replication and ultimately cell death. The keto-enol tautomerism of the 4-oxo group is thought to be crucial for this interaction.
Hydroxyquinolines in Antimalarial Action
The antimalarial activity of certain hydroxyquinoline derivatives is also influenced by their tautomeric state. For instance, the 4-hydroxyquinoline tautomer is often considered the active form against the malaria parasite, Plasmodium falciparum.[5] It is proposed that this tautomer can effectively chelate with heme, a byproduct of hemoglobin digestion by the parasite, thereby preventing its detoxification and leading to parasite death.
Conclusion
The tautomerism of quinolone and hydroxyquinoline structures is a critical aspect that governs their chemical behavior and biological function. A thorough understanding of the factors that influence the tautomeric equilibrium and the ability to characterize and quantify the different tautomeric forms are essential for the rational design of new and more effective therapeutic agents. The integrated use of experimental techniques such as NMR, UV-Vis, and FTIR spectroscopy, coupled with the predictive power of computational chemistry, provides a robust framework for investigating these dynamic systems. This knowledge is invaluable for researchers, scientists, and drug development professionals working to harness the full therapeutic potential of these important classes of heterocyclic compounds.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 7. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. cerritos.edu [cerritos.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Iodo-3-methylquinolin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Iodo-3-methylquinolin-4-amine, a quinoline derivative with potential applications in medicinal chemistry and drug development. While the direct synthesis from 3-methylquinoline presents significant regioselectivity challenges, a more practical and higher-yielding multi-step synthetic route is proposed, commencing from commercially available 4-iodoaniline. This alternative pathway involves a Conrad-Limpach cyclization to construct the core quinolin-4-one scaffold, followed by chlorination and subsequent amination to yield the target compound. Detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow are provided to guide researchers in the successful synthesis of this important molecule.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological activity. The target molecule, this compound, incorporates an iodine atom at the 6-position, a methyl group at the 3-position, and an amine group at the 4-position. The presence of the iodine atom can enhance binding affinity to biological targets, making this compound a person of interest for further investigation in drug discovery programs.[1]
The synthesis of this compound from 3-methylquinoline is challenging due to the difficulty in achieving regioselective functionalization at the C4 and C6 positions. Therefore, a more robust synthetic strategy is presented, starting from 4-iodoaniline, which ensures the correct placement of the iodine substituent from the outset.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence, as illustrated in the workflow diagram below. This pathway is designed to maximize yield and purity by utilizing well-established and reliable chemical transformations.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Iodo-3-methylquinolin-4-ol (Conrad-Limpach Reaction)
This step involves the condensation and thermal cyclization of 4-iodoaniline with ethyl 2-methylacetoacetate to form the quinolin-4-one ring system.[2][3][4][5][6]
Materials:
-
4-Iodoaniline
-
Ethyl 2-methylacetoacetate
-
Dowtherm A (or mineral oil)
Procedure:
-
A mixture of 4-iodoaniline (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) is prepared.
-
The mixture is added to a high-boiling point inert solvent such as Dowtherm A.
-
The reaction mixture is heated to approximately 250 °C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature, which should cause the product to precipitate.
-
The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the Dowtherm A, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 4-Iodoaniline | 219.04 | 1.0 eq | - |
| Ethyl 2-methylacetoacetate | 144.17 | 1.1 eq | - |
| 6-Iodo-3-methylquinolin-4-ol | 285.09 | - | 60-75 |
Table 1. Reagents and expected yield for the synthesis of 6-Iodo-3-methylquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-6-iodo-3-methylquinoline (Chlorination)
The hydroxyl group at the 4-position of the quinolinone is converted to a chloro group using phosphorus oxychloride (POCl₃). This activates the position for subsequent nucleophilic substitution.[7][8][9][10]
Materials:
-
6-Iodo-3-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 6-Iodo-3-methylquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).
-
The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction should be carried out in a fume hood with appropriate safety precautions.
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The remaining residue is cooled in an ice bath and then slowly quenched by the cautious addition of crushed ice.
-
The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product is extracted with dichloromethane (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-chloro-6-iodo-3-methylquinoline can be purified by column chromatography on silica gel or by recrystallization.
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 6-Iodo-3-methylquinolin-4-ol | 285.09 | 1.0 eq | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | Excess | - |
| 4-Chloro-6-iodo-3-methylquinoline | 303.54 | - | 85-95 |
Table 2. Reagents and expected yield for the synthesis of 4-Chloro-6-iodo-3-methylquinoline.
Step 3: Synthesis of this compound (Amination)
The final step is a nucleophilic aromatic substitution where the chloro group at the 4-position is displaced by an amino group.
Materials:
-
4-Chloro-6-iodo-3-methylquinoline
-
Phenol
-
Ammonium hydroxide solution (concentrated) or another ammonia source
-
Isopropanol
Procedure:
-
A mixture of 4-chloro-6-iodo-3-methylquinoline (1 equivalent) and phenol (catalytic to moderate amount) is heated to melt (around 60-80 °C).
-
Ammonium hydroxide solution is added, and the mixture is heated in a sealed vessel or under reflux at a temperature of 120-160 °C for several hours (e.g., 12-24 hours).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with a suitable solvent like isopropanol.
-
The mixture is neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and then with a small amount of cold isopropanol.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 4-Chloro-6-iodo-3-methylquinoline | 303.54 | 1.0 eq | - |
| Ammonium Hydroxide | 35.04 | Excess | - |
| This compound | 284.10 | - | 70-85 |
Table 3. Reagents and expected yield for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
High-temperature reactions require careful monitoring and appropriate equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The provided protocol outlines a reliable and efficient synthetic route for the preparation of this compound. By starting with 4-iodoaniline, the challenges of regioselectivity associated with the functionalization of 3-methylquinoline are circumvented. This method employs standard organic transformations, making it accessible for researchers in the fields of medicinal chemistry and drug development for the synthesis of this and other related quinoline derivatives for further biological evaluation.
References
- 1. Buy this compound (EVT-11976819) [evitachem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Electrophilic Iodination of Quinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the electrophilic iodination of quinolines. The synthesis of iodoquinolines is of significant interest in medicinal chemistry and drug development, as the iodine substituent can serve as a versatile handle for further functionalization through cross-coupling reactions or act as a bioisostere to enhance pharmacological properties. The following sections detail various methodologies for the regioselective iodination of the quinoline scaffold.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many natural products and synthetic drugs. The introduction of an iodine atom onto the quinoline ring can be achieved through several methods, primarily involving electrophilic substitution. The position of iodination is highly dependent on the reaction conditions, the substituents already present on the quinoline ring, and the nature of the iodinating agent. This document outlines three distinct and effective protocols for the synthesis of iodoquinolines: a radical-based C-H iodination for C3 selectivity, iodination in concentrated sulfuric acid for C5 and C8 selectivity, and an electrophilic cyclization strategy for the synthesis of 3-iodoquinolines from N-(2-alkynyl)anilines.
Method 1: Radical-Based C-H Iodination for C3-Selective Iodination
This protocol describes a direct C-H iodination of quinolines that selectively installs an iodine atom at the C3 position. The method is notable for its operational simplicity and scalability.[1][2] The reaction is believed to proceed through a radical-based mechanism, although an electrophilic pathway may compete depending on the substrate's electronic properties.[3][4][5]
Experimental Protocol
Materials:
-
Quinoline substrate
-
Sodium iodide (NaI)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Potassium persulfate (K₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealed reaction vessel, add the quinoline substrate (1.0 mmol), sodium iodide (3.0 equiv.), cerium(III) nitrate hexahydrate (10 mol%), and potassium persulfate (2.0 equiv.).
-
Add dichloroethane (5.0 mL) and trifluoroacetic acid (1.0 equiv.).
-
Seal the vessel and heat the reaction mixture to 130°C for the time specified in Table 1.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-iodoquinoline.
Data Presentation
Table 1: C3-Iodination of Various Quinoline Substrates [4]
| Entry | Substrate | Product | Yield (%) |
| 1 | Quinoline | 3-Iodoquinoline | 40 |
| 2 | 6-Methylquinoline | 3-Iodo-6-methylquinoline | 62 |
| 3 | 8-Methylquinoline | 3-Iodo-8-methylquinoline | 45 |
| 4 | 8-Nitroquinoline | 3-Iodo-8-nitroquinoline | 80 |
| 5 | 6-Bromoquinoline | 6-Bromo-3-iodoquinoline | 65 |
| 6 | 6-Aminoquinoline | 6-Amino-3-iodoquinoline | 55 |
| 7 | Isoquinoline | 4-Iodoisoquinoline | 72 |
| 8 | 6-Methoxyquinoline | 5-Iodo-6-methoxyquinoline | 60 |
Note: For 6-methoxyquinoline, a switch in regioselectivity to the C5 position is observed.[4] A scaled-up synthesis of 3-iodo-8-nitroquinoline from 1.3 g of 8-nitroquinoline yielded 77% of the product.[3][5]
Experimental Workflow
Caption: Workflow for C3-selective iodination of quinolines.
Method 2: Iodination in Concentrated Sulfuric Acid for C5 and C8 Products
This classical method involves the iodination of quinoline in concentrated sulfuric acid at elevated temperatures, yielding a mixture of 5-iodoquinoline and 8-iodoquinoline.[6] In this strongly acidic medium, the quinoline exists as the quinolinium cation, which directs the electrophilic attack to the benzene ring, specifically at the 5- and 8-positions.[6]
Experimental Protocol
Materials:
-
Quinoline
-
Silver sulfate (Ag₂SO₄)
-
Iodine (I₂)
-
Concentrated sulfuric acid (98%)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH) or ammonia (NH₃) for basification
-
Diethyl ether
Procedure:
-
In a reaction flask, dissolve quinoline (1.0 equiv.) and silver sulfate (an appropriate quantity) in concentrated sulfuric acid.
-
Heat the solution to 150-200°C.
-
Gradually add iodine (approximately 1.0 equiv. relative to silver sulfate) over about one hour with thorough shaking.
-
Continue heating until the reaction is complete (disappearance of iodine color).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the mixture.
-
Treat the filtrate with sodium sulfite to remove any excess iodine.
-
Basify the solution with sodium hydroxide or ammonia.
-
Extract the product with diethyl ether.
-
Dry the ether extract, evaporate the solvent, and purify the residue to separate the 5-iodo and 8-iodoquinoline isomers, for example, through their picrates or methiodides.[6]
Data Presentation
Table 2: Iodination of Quinoline in Sulfuric Acid [6]
| Substrate | Products | Reaction Temperature (°C) |
| Quinoline | 5-Iodoquinoline and 8-Iodoquinoline | 200 |
| 5-Iodoquinoline | 5,8-Diiodoquinoline | 150-200 |
| 8-Iodoquinoline | 5,8-Diiodoquinoline | 150-200 |
Note: The reaction produces 5-iodoquinoline and 8-iodoquinoline in almost similar amounts.[6]
Plausible Mechanism
Caption: Mechanism of quinoline iodination in strong acid.
Method 3: Electrophilic Cyclization of N-(2-Alkynyl)anilines
This modern approach provides access to 3-iodoquinolines through the electrophilic cyclization of readily prepared N-(2-alkynyl)anilines. A variety of electrophilic iodine sources can be employed, offering mild reaction conditions and tolerance for various functional groups.[7]
Experimental Protocol
Materials:
-
N-(2-alkynyl)aniline substrate
-
Iodine monochloride (ICl) or molecular iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-(2-alkynyl)aniline (0.3 mmol) and sodium bicarbonate (2.0 equiv.) in acetonitrile (2 mL), add a solution of the iodinating reagent (e.g., ICl, 2.0 equiv.) in acetonitrile (1 mL) dropwise over 10 minutes at room temperature.
-
Stir the solution for an additional 10 minutes or until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 3-iodoquinoline derivative.
Data Presentation
Table 3: Synthesis of 3-Iodoquinolines via Electrophilic Cyclization [7]
| Entry | Alkyne Substituent (R) | Iodinating Reagent | Product | Yield (%) |
| 1 | Phenyl | ICl | 3-Iodo-4-phenylquinoline | 85 |
| 2 | n-Butyl | ICl | 4-n-Butyl-3-iodoquinoline | 82 |
| 3 | 1-Cyclohexenyl | ICl | 4-(1-Cyclohexenyl)-3-iodoquinoline | 80 |
| 4 | p-Tolyl | I₂ | 3-Iodo-4-(p-tolyl)quinoline | 75 |
Note: A variety of electrophiles beyond iodine-based reagents, such as Br₂, PhSeBr, and NBS, can also be used to generate other 3-substituted quinolines.[7]
Experimental Workflow
Caption: Workflow for 3-iodoquinoline synthesis via cyclization.
Summary and Outlook
The protocols presented here offer a range of options for the synthesis of iodoquinolines with varying regioselectivity. The choice of method will depend on the desired substitution pattern and the available starting materials. The radical-based C-H functionalization is a powerful tool for direct C3 iodination, while classical electrophilic substitution in strong acid provides access to C5 and C8 isomers. For the construction of the quinoline ring with simultaneous C3 iodination, the electrophilic cyclization of alkynylanilines is a highly effective and versatile strategy. These methods provide a robust toolkit for researchers in organic synthesis and drug discovery to generate diverse libraries of iodoquinoline-based compounds for further investigation.
References
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pjsir.org [pjsir.org]
- 7. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 6-Iodo-3-methylquinolin-4-amine in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-3-methylquinolin-4-amine is a synthetically derived quinoline molecule that serves as a valuable scaffold in medicinal chemistry.[1] As a member of the quinoline family, it is a subject of significant scientific interest due to the broad spectrum of biological activities exhibited by quinoline derivatives, including anticancer, antimalarial, antibacterial, and antifungal properties.[1][2] The presence of an iodine atom at the 6-position, a methyl group at the 3-position, and an amine group at the 4-position provides distinct chemical properties that are leveraged for the development of more complex and potent therapeutic agents.[1] The iodine atom can enhance binding affinity to biological targets through hydrophobic interactions, while the amine group can participate in crucial hydrogen bonding.[1] This document provides detailed application notes and experimental protocols relevant to the use of this compound and its derivatives in medicinal chemistry research.
Key Applications
The primary application of this compound in medicinal chemistry is as a versatile building block for the synthesis of novel bioactive compounds. Its core structure is a key component in the development of enzyme inhibitors and therapeutic agents targeting a range of diseases.[1]
Antimicrobial Drug Discovery
Derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential in the development of new antimicrobial agents, particularly against multidrug-resistant bacterial strains.
Application Note: this compound can be used as a starting material for the synthesis of novel quinoline-based antibacterial agents. By modifying the amine group or substituting the iodine atom, a library of derivatives can be generated and screened for activity against various bacterial pathogens.
Quantitative Data for a Representative Derivative:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a quinolone-coupled hybrid derivative of a quinoline scaffold, demonstrating broad-spectrum antibacterial activity.[3]
| Bacterial Strain | MIC (μg/mL) |
| S. aureus ATCC 29213 | 0.25 |
| S. aureus MRSA ATCC 43300 | 0.5 |
| E. coli ATCC 25922 | 4 |
| P. aeruginosa ATCC 27853 | 8 |
Antimalarial Drug Development
The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine, and research into new derivatives continues to be a promising strategy to combat drug-resistant malaria.[4][5][6][7]
Application Note: this compound serves as a valuable starting point for creating novel antimalarial compounds. Modifications to the molecule can be explored to enhance efficacy against chloroquine-resistant strains of Plasmodium falciparum.
Quantitative Data for Representative 4-Aminoquinoline Derivatives:
The table below presents the half-maximal inhibitory concentration (IC50) values of novel 4-aminoquinoline analogues against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.[4]
| Compound | IC50 (nM) vs. 3D7 | IC50 (nM) vs. K1 |
| Derivative 9a | <500 | <500 |
| Derivative 9b | <500 | <500 |
| Derivative 9c | <500 | <500 |
| Chloroquine | 8.7 ± 1.5 | 124.3 ± 10.2 |
Enzyme Inhibition
Quinoline-based compounds have been identified as inhibitors of various enzymes, playing a role in the development of therapeutics for a range of diseases, including cancer.[8][9]
Application Note: The this compound scaffold can be utilized to design and synthesize inhibitors of specific enzymes. The functional groups on the quinoline ring can be modified to optimize binding to the active site or allosteric sites of a target enzyme. For instance, derivatives have been shown to inhibit DNA methyltransferases (DNMTs), which are important targets in cancer therapy.[8][9]
Quantitative Data for Representative Quinoline-Based Enzyme Inhibitors:
The following table shows the IC50 values for quinoline-based derivatives against human DNA methyltransferase 1 (DNMT1) and the bacterial DNA methyltransferase CamA.[8]
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 9 | Human DNMT1 | ~5 |
| Derivative 11 | Human DNMT1 | ~5 |
| Derivative 9 | Bacterial CamA | ~4 |
| Derivative 11 | Bacterial CamA | ~4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is a representative method for assessing the antibacterial activity of compounds derived from this compound.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound.
-
Serially dilute the stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Antimalarial Activity Assay
This protocol describes a common method to evaluate the efficacy of 4-aminoquinoline derivatives against P. falciparum.
Materials:
-
Test compounds (dissolved in DMSO)
-
P. falciparum cultures (chloroquine-sensitive and -resistant strains)
-
Human red blood cells
-
RPMI 1640 medium supplemented with human serum and hypoxanthine
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Synchronize the P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in the culture medium in 96-well plates.
-
Add the parasitized red blood cell suspension to each well.
-
Incubate the plates in a candle jar or a CO₂ incubator at 37°C for 24 hours.
-
Add [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 3: Enzyme Inhibition Assay (General Protocol)
This is a generalized protocol for determining the IC50 value of a quinoline derivative against a target enzyme.
Materials:
-
Test compound
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution
-
96-well plate
-
Plate reader (e.g., spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the test compound and create serial dilutions.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. Buy this compound (EVT-11976819) [evitachem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esr.ie [esr.ie]
- 8. biorxiv.org [biorxiv.org]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 6-Iodo-3-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium- and copper-catalyzed nucleophilic substitution reactions on 6-iodo-3-methylquinolin-4-amine. This versatile scaffold is a valuable starting material in medicinal chemistry and drug discovery, and its functionalization at the 6-position allows for the synthesis of a diverse range of derivatives with potential biological activity. The following protocols are designed to be adaptable for a variety of nucleophiles, enabling the exploration of structure-activity relationships.
I. Overview of Reaction Types
The C-I bond at the 6-position of the quinoline ring is amenable to several types of cross-coupling reactions, which are highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds. This document outlines protocols for five key transformations:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary and secondary amines.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Ullmann Condensation: For the formation of C-O bonds with phenols.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
II. Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions on 6-iodoquinoline derivatives. These values are based on literature precedents for structurally similar substrates and should be considered as a starting point for optimization.[1][2][3][4]
| Reaction Type | Nucleophile Example | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 70-95 |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-98 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6-12 | 75-95 |
| Ullmann Condensation | Phenol | CuI / L-proline | K₂CO₃ | DMSO | 110 | 24 | 60-85 |
| Pd-Catalyzed Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF | 120 | 12 | 70-90 |
III. Experimental Protocols
Note: These protocols are generalized and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with an amine.[5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with a boronic acid.[7]
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the boronic acid (1.5 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and deionized water (1 mL).
-
Add potassium carbonate (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
De-gas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.[8][9]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 4: Ullmann Condensation
This protocol outlines the copper-catalyzed C-O cross-coupling of this compound with a phenol.[10][11]
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMSO (4 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 5: Palladium-Catalyzed Cyanation
This protocol describes the introduction of a nitrile group at the 6-position of the quinoline ring using zinc cyanide.[4][12][13]
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizations
Caption: General workflow for nucleophilic substitution reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]
- 12. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of 6-Iodo-3-methylquinolin-4-amine in the Development of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Iodo-3-methylquinolin-4-amine as a scaffold in the design and synthesis of potent enzyme inhibitors. While this compound itself is a versatile building block, its derivatives have shown significant inhibitory activity against several key enzyme targets implicated in various diseases.[1] This document outlines the synthesis of such derivatives, their quantitative inhibitory data, and detailed protocols for relevant enzymatic assays.
Introduction to this compound in Drug Discovery
This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are recognized for their broad pharmacological potential, including anticancer, antimalarial, and antibacterial activities.[1] The presence of an iodine atom at the 6-position and a methyl group at the 3-position of the quinoline ring provides unique electronic and steric properties, making it an attractive starting point for medicinal chemistry campaigns.[1] Specifically, the iodo group can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and explore structure-activity relationships (SAR).[1]
Derivatives of the this compound scaffold have been investigated as inhibitors of several important enzyme classes, including protein kinases and transglutaminases. This note will focus on the application of this scaffold in developing inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Transglutaminase 2 (TG2).
Quantitative Data on Enzyme Inhibition by Quinoline Derivatives
While specific inhibitory data for the parent compound, this compound, is not extensively published, numerous derivatives have been synthesized and evaluated for their inhibitory potency against key enzyme targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative quinoline-based inhibitors.
Table 1: Inhibitory Activity of Quinoline Derivatives against DYRK1A
| Compound ID | Modification from Core Scaffold | IC50 (nM) for DYRK1A | Reference |
| 4E2 | Indolo[3,2-c]quinoline-6-carboxylic acid analogue with iodine at position 10 | 6 | [2] |
| Harmine | β-carboline alkaloid (structurally related) | 33 | [2] |
| Leucettine L41 | Thiazolo[5,4-f]quinazolin-9-amine derivative | 7.8 (Kd) | [2] |
Table 2: Inhibitory Activity of Quinoline Derivatives against VEGFR-2
| Compound ID | Modification from Core Scaffold | IC50 (nM) for VEGFR-2 | Reference |
| Compound 13 | Quinoline-thiazolidine-2,4-dione hybrid | Not specified, potent inhibition | [3] |
| Compound 7 | Quinoline-thiazolidine-2,4-dione hybrid | Not specified, potent inhibition | [3] |
| Lenvatinib | FDA-approved drug with quinoline core | - | [3] |
| Lucitanib | FDA-approved drug with quinoline core | - | [3] |
Table 3: Inhibitory Activity of Quinoline Derivatives against Transglutaminase 2
| Compound ID | Modification from Core Scaffold | Inhibition Parameter | Reference |
| Quinazolinone Derivative 4r | 6-iodo-2-methylquinazolin-4(3H)-one derivative | Affinity for TG2 | [4] |
| Quinazolinone Derivative 4w | 6-iodo-2-methylquinazolin-4(3H)-one derivative | Affinity for TG2 | [4] |
Experimental Protocols
The following are detailed protocols for in vitro enzymatic assays to evaluate the inhibitory potential of compounds derived from this compound against DYRK1A, VEGFR-2, and TG2.
DYRK1A Kinase Inhibition Assay
This protocol is based on a typical in vitro kinase assay measuring the phosphorylation of a peptide substrate.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (RRRFRPASPLRGPPK)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for control).
-
Add 10 µL of a solution containing the DYRK1A enzyme and the DYRKtide substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be close to its Km value for DYRK1A.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method for assessing VEGFR-2 inhibition.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ELISA-based detection kit (e.g., using a phospho-tyrosine specific antibody)
-
96-well microtiter plates
Procedure:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate to remove unbound substrate.
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Add the diluted test compounds or DMSO (control) to the wells.
-
Add the VEGFR-2 enzyme to the wells.
-
Start the reaction by adding ATP.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an EDTA solution.
-
Wash the plate and add a primary antibody specific for phosphorylated tyrosine residues. Incubate for 1 hour at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour.
-
Wash the plate and add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 values.
Transglutaminase 2 (TG2) Inhibition Assay
This protocol outlines a colorimetric assay to measure TG2 activity.
Materials:
-
Recombinant human Transglutaminase 2 (TG2)
-
Substrate: N,N-dimethylcasein
-
Co-substrate: Biotinylated cadaverine
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM CaCl2, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-peroxidase conjugate
-
TMB substrate
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound or DMSO (control).
-
Add the TG2 enzyme to each well.
-
Add the N,N-dimethylcasein and biotinylated cadaverine to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Coat a separate high-binding 96-well plate with the reaction mixture and incubate for 1 hour to allow the biotinylated product to bind.
-
Wash the plate and add the streptavidin-peroxidase conjugate. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance.
-
Calculate the percentage of inhibition and determine the IC50 values.
Visualizations
The following diagrams illustrate key concepts in the development of enzyme inhibitors using the this compound scaffold.
Caption: Workflow for enzyme inhibitor development.
Caption: DYRK1A signaling and inhibition.
References
- 1. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study [mdpi.com]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antibacterial Applications of Iodo-Quinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial and antibacterial applications of iodo-quinoline derivatives. It includes detailed application notes, quantitative data on antimicrobial activity, and step-by-step experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Application Notes
Iodo-quinolines, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel antimicrobial agents.[1][2][3][4] The incorporation of an iodine atom into the quinoline ring structure has been shown to enhance antibacterial and antifungal activities.[5] These compounds have demonstrated significant efficacy against a range of pathogens, including Gram-positive bacteria such as Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), as well as fungal species like Candida parapsilosis.[1][6][7]
The primary mechanism of action for quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, iodo-quinolines can induce fragmentation of the bacterial chromosome, leading to cell death.[9] This targeted mechanism offers a degree of selectivity for bacterial cells, as mammalian cells possess a structurally different topoisomerase that is less susceptible to inhibition by quinolones.[8]
Recent research has focused on the synthesis of novel iodo-quinoline derivatives to explore structure-activity relationships and expand their antimicrobial spectrum.[1][11] For instance, the synthesis of 6-iodo-substituted carboxy-quinolines has been achieved through a one-pot, three-component method, yielding a library of compounds with varying substituents.[1][2][4] The evaluation of these derivatives has revealed that the nature and position of substituents on the quinoline ring can significantly influence their antimicrobial potency and spectrum.[1][7] Some derivatives have also shown potential in inhibiting microbial adhesion, a crucial first step in biofilm formation.[1][3]
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activity of various iodo-quinoline derivatives against selected microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of 6-Iodo-Substituted Carboxy-Quinolines against Staphylococcus epidermidis
| Compound ID | Substituent at C2 | MIC (µg/mL) |
| 4a | Phenyl | 125 |
| 4b | 4-Fluorophenyl | 62.5 |
| 4c | 4-Chlorophenyl | 31.25 |
| 4d | 4-Bromophenyl | 62.5 |
Data sourced from a study by Nicorescu et al. (2024).[1]
Table 2: Antifungal Activity of 6-Iodo-Substituted Carboxy-Quinolines against Candida parapsilosis
| Compound ID | Substituent at C2 | MIC (µg/mL) |
| 4s | 2-Furyl | 31.25 |
| 4t | 2-Thienyl | 62.5 |
| 4u | 3-Thienyl | 125 |
Data sourced from a study by Nicorescu et al. (2024).[1]
Table 3: Anti-MRSA Activity of 4-hydroxy-3-iodo-quinol-2-one
| MRSA Strain | MIC (µg/mL) |
| Irish hospital MRSA-1 | 0.097 |
| Distinct MRSA strain | 0.049 |
| Non-typeable MRSA | 0.049 |
Data sourced from a study by O'Donnell et al. (2010).[6]
Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-Substituted Carboxy-Quinolines
This protocol is based on the one-pot, three-component Doebner synthesis method.[1][2][4]
Materials:
-
Iodo-aniline
-
Pyruvic acid
-
Substituted aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde)
-
Trifluoroacetic acid (catalyst)
-
Acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dichloromethane
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve iodo-aniline (1 equivalent) and the desired substituted aldehyde (1 equivalent) in acetic acid.
-
Add pyruvic acid (1 equivalent) to the mixture.
-
Add a catalytic amount of trifluoroacetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold acetic acid and then with water.
-
Recrystallize the crude product from a suitable solvent system, such as dichloromethane and ethanol, to obtain the purified 6-iodo-substituted carboxy-quinoline.[1]
-
Characterize the final product using FT-IR, MS, 1H NMR, and 13C NMR spectroscopy.[1][3]
Caption: Workflow for the synthesis of 6-iodo-substituted carboxy-quinolines.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the binary microdilution method for determining the MIC of iodo-quinoline derivatives.[1][7]
Materials:
-
96-well microtiter plates
-
Test compounds (iodo-quinolines) dissolved in DMSO (stock solution of 10 mg/mL)
-
Bacterial or fungal strains (e.g., S. epidermidis, C. parapsilosis)
-
Liquid growth medium (Tryptone Soy Broth for bacteria, Sabouraud for yeast)
-
Microbial inoculum adjusted to 1.5 × 10^8 CFU/mL
-
Spectrophotometer (for absorbance reading at 620 nm)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate liquid medium directly in the 96-well plates. The concentration range can vary, for example, from 5 to 0.016 mg/mL.[7]
-
Prepare a negative control by performing serial dilutions of DMSO in the medium.
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
For a quantitative assessment, measure the absorbance of each well at 620 nm using a microplate reader.
-
The MIC is defined as the lowest concentration at which no microbial growth is observed macroscopically.[7]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary antibacterial target of quinolone derivatives is the bacterial DNA gyrase (a type II topoisomerase).[8][9][10] DNA gyrase is crucial for maintaining the supercoiled structure of bacterial DNA, a process essential for DNA replication and transcription.[8] Iodo-quinolines interfere with this process by stabilizing the complex formed between DNA gyrase and the cleaved DNA strands. This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome. These breaks trigger a cascade of events, ultimately resulting in bacterial cell death.[9]
Caption: Signaling pathway of iodo-quinoline-mediated inhibition of bacterial DNA gyrase.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Iodo-3-methylquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Iodo-3-methylquinolin-4-amine. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges and enhance reaction yields and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a multi-step process involving cyclization to form the quinolinone core, followed by iodination, chlorination, and amination.
Issue 1: Low Yield in the Conrad-Limpach Cyclization of 4-(p-Iodoanilino)pent-3-en-2-one
The initial cyclization is a critical step for forming the 3-methylquinolin-4-one scaffold. Low yields are often attributed to incomplete reaction or side product formation.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: The cyclization requires high temperatures to overcome the activation energy.
-
Solution: Ensure the reaction medium (e.g., Dowtherm A) reaches and maintains a temperature of 250-260 °C. Monitor the temperature closely throughout the reaction.
-
-
Decomposition of Starting Material: Prolonged heating at high temperatures can lead to degradation of the anilino-enone starting material.
-
Solution: Gradually add the starting material to the pre-heated reaction medium to minimize exposure time to high temperatures before cyclization.
-
-
Impure Starting Materials: Impurities in the 4-iodoaniline or ethyl acetoacetate can interfere with the initial condensation to form the enone.
-
Solution: Use freshly distilled or recrystallized starting materials. Verify the purity of the 4-(p-Iodoanilino)pent-3-en-2-one intermediate by NMR or melting point before proceeding with the cyclization.
-
Issue 2: Poor Regioselectivity or Incomplete Iodination
The introduction of the iodine atom at the C-6 position is crucial. Challenges include the formation of other iodo-isomers or unreacted starting material.
Possible Causes and Solutions:
-
Incorrect Iodinating Agent: The choice of iodinating agent and reaction conditions determines the regioselectivity.
-
Solution: Use a mild and selective iodinating agent such as N-Iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF). Iodine monochloride (ICl) can also be used but may require more careful control of stoichiometry.
-
-
Reaction Temperature Too Low: The electrophilic substitution may be slow at lower temperatures.
-
Solution: Gently heat the reaction mixture (e.g., to 50-60 °C) to promote the iodination reaction. Monitor the reaction progress by TLC or LC-MS.
-
-
Steric Hindrance: The methyl group at C-3 can influence the electronic and steric environment of the quinoline ring.
-
Solution: While the C-6 position is generally favored electronically, prolonged reaction times or a slight excess of the iodinating agent may be necessary to achieve full conversion.
-
Issue 3: Inefficient Chlorination of 6-Iodo-3-methylquinolin-4-one
Conversion of the 4-quinolone to the 4-chloroquinoline is a key step to enable the final amination. Incomplete conversion is a common problem.
Possible Causes and Solutions:
-
Decomposition of the Chlorinating Agent: Phosphorus oxychloride (POCl₃) is sensitive to moisture.
-
Solution: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reaction Time or Temperature: The reaction may be sluggish under mild conditions.
-
Solution: Refluxing in neat POCl₃ is often effective. For less reactive substrates, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can accelerate the reaction.
-
-
Difficult Work-up: Quenching the reaction with ice-water can be highly exothermic and difficult to control.
-
Solution: Add the reaction mixture slowly to crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a base (e.g., sodium carbonate or ammonia solution) while keeping the temperature low to prevent hydrolysis of the product back to the quinolinone.
-
Issue 4: Low Yield or Side Reactions during Amination
The final step of introducing the amino group at the C-4 position can be challenging, with potential for incomplete reaction or the formation of byproducts.
Possible Causes and Solutions:
-
Low Reactivity of the 4-Chloroquinoline: The reactivity of the C-Cl bond can be influenced by the electronic properties of the substituents.
-
Solution: Use a high-boiling point solvent (e.g., 2-ethoxyethanol or N-methyl-2-pyrrolidone) to allow for higher reaction temperatures, which can drive the reaction to completion.
-
-
Decomposition of the Amine Source: Ammonia or ammonium salts can be volatile at high temperatures.
-
Solution: Conduct the reaction in a sealed vessel (e.g., a pressure vessel or a sealed tube) to maintain a high concentration of the aminating agent. Using a surrogate for ammonia, such as formamide followed by hydrolysis, can also be an effective strategy.
-
-
Formation of Hydroxylated Byproduct: The 4-chloro group can be hydrolyzed back to the 4-hydroxy group in the presence of water at high temperatures.
-
Solution: Ensure anhydrous conditions and use a non-aqueous work-up if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield for this multi-step synthesis can vary significantly depending on the optimization of each step. Based on literature for similar quinoline syntheses, an overall yield in the range of 30-50% would be considered good.
Q2: Can I use a different starting material instead of 4-iodoaniline?
A2: Yes, it is possible to start with aniline, perform the cyclization to get 3-methylquinolin-4-one, and then perform the iodination. However, iodination of the quinolinone ring may result in a mixture of isomers, making purification more challenging. Starting with 4-iodoaniline ensures the iodine is in the correct position from the beginning.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products at each step. For more detailed analysis and confirmation of product identity and purity, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). High-temperature reactions, especially those in sealed vessels, should be conducted with caution behind a blast shield. Always consult the Safety Data Sheets (SDS) for all reagents used.
Data Presentation
The following tables provide expected yield ranges for each step of the synthesis based on reported yields for analogous reactions in the literature.
Table 1: Expected Yields for the Synthesis of 6-Iodo-3-methylquinolin-4-one
| Step | Reactants | Solvent | Temperature (°C) | Typical Yield (%) |
| 1. Conrad-Limpach Cyclization | 4-(p-Iodoanilino)pent-3-en-2-one | Dowtherm A | 250-260 | 70-85 |
| 2. Iodination of 3-methylquinolin-4-one (Alternative Route) | 3-methylquinolin-4-one, N-Iodosuccinimide | DMF | 50-60 | 60-75 |
Table 2: Expected Yields for the Conversion to this compound
| Step | Reactants | Solvent | Temperature (°C) | Typical Yield (%) |
| 3. Chlorination | 6-Iodo-3-methylquinolin-4-one, POCl₃ | Neat | Reflux (105) | 80-90 |
| 4. Amination | 4-Chloro-6-iodo-3-methylquinoline, NH₃/Ethanol | 2-Ethoxyethanol | 120-150 | 65-80 |
Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-3-methylquinolin-4-one
-
Step 1: Synthesis of 4-(p-Iodoanilino)pent-3-en-2-one.
-
To a solution of 4-iodoaniline (10.0 g, 45.6 mmol) in ethanol (100 mL), add ethyl acetoacetate (6.0 g, 46.1 mmol) and a catalytic amount of acetic acid (0.5 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to afford the product.
-
-
Step 2: Cyclization to 6-Iodo-3-methylquinolin-4-one.
-
Heat Dowtherm A (100 mL) to 250 °C in a three-necked flask equipped with a mechanical stirrer and a condenser.
-
Slowly add the 4-(p-Iodoanilino)pent-3-en-2-one (10.0 g, 33.0 mmol) in portions over 30 minutes.
-
Maintain the temperature at 250-260 °C for an additional 1 hour after the addition is complete.
-
Cool the reaction mixture to below 100 °C and add hexane (100 mL) to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum.
-
Protocol 2: Synthesis of this compound
-
Step 3: Synthesis of 4-Chloro-6-iodo-3-methylquinoline.
-
To 6-Iodo-3-methylquinolin-4-one (5.0 g, 17.5 mmol), add phosphorus oxychloride (25 mL, 268 mmol).
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and slowly pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the solution with a saturated sodium carbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
-
-
Step 4: Synthesis of this compound.
-
In a sealed tube, dissolve 4-Chloro-6-iodo-3-methylquinoline (2.0 g, 6.6 mmol) in 2-ethoxyethanol (20 mL).
-
Add a saturated solution of ammonia in ethanol (20 mL).
-
Heat the mixture at 130 °C for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with a 1 M sodium hydroxide solution and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the final product. Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
-
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the amination step.
Technical Support Center: Purification of Crude 6-Iodo-3-methylquinolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-Iodo-3-methylquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for this compound, a heterocyclic aromatic amine, are recrystallization and column chromatography.[1] The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can arise from unreacted starting materials or byproducts of the synthesis. Common precursors include 3-methylquinoline.[1] The synthesis typically involves iodination and amination steps.[1] Therefore, potential impurities could include:
-
Unreacted 3-methylquinoline or its nitrated intermediate.
-
Byproducts from the iodination reaction, such as isomers or di-iodinated species.
-
Residual reagents from the amination step.
Q3: My compound is a basic amine. How does this affect purification by column chromatography?
A3: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on standard silica gel. This can result in poor separation, tailing of the compound peak, and potential degradation or irreversible adsorption to the column. To counteract this, it is common to modify the mobile phase by adding a small amount of a competing amine, such as triethylamine or pyridine, to neutralize the acidic sites on the silica. Alternatively, using an amine-functionalized silica stationary phase can be effective.
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: If your compound is not crystallizing, consider the following troubleshooting steps:
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Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Inducing Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution slowly.
-
Purity Check: Highly impure samples may be difficult to crystallize. Consider a preliminary purification step, such as a quick filtration through a plug of silica, to remove major impurities before attempting recrystallization.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or "tails" on the TLC plate and column. | The amine group is interacting with the acidic silica gel. | Add 0.5-2% triethylamine or pyridine to your mobile phase to neutralize the silica surface. |
| Poor separation of the desired product from impurities. | The polarity of the mobile phase is not optimal. | Systematically vary the solvent ratio of your mobile phase. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[2] For more polar compounds, dichloromethane and methanol can be used. |
| The compound does not elute from the column. | The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica. | Gradually increase the polarity of the mobile phase. If the compound still does not elute, consider using an amine-functionalized silica column. |
| Co-elution of the product with a close-running impurity. | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The sample may also be significantly impure. | Use a lower-boiling point solvent. Ensure the dissolution temperature is below the melting point of your compound. A pre-purification step might be necessary for very crude samples. |
| Very low recovery of the purified product. | The compound is too soluble in the recrystallization solvent at low temperatures. The initial volume of solvent used was too large. | Choose a solvent in which your compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are colored despite the pure compound being described as colorless or lightly colored. | Colored impurities are trapped within the crystal lattice. | Consider a charcoal treatment. Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
A crucial step before column chromatography is to determine an appropriate solvent system using TLC. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.
General TLC Protocol:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare a developing chamber with a small amount of your chosen mobile phase. To ensure the atmosphere in the chamber is saturated with solvent vapor, you can line it with filter paper.
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate.
-
Remove the plate when the solvent front is near the top, and immediately mark the solvent front with a pencil.
-
Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., iodine or potassium permanganate).
-
Calculate the Rf value for each spot.
Table of Suggested TLC Mobile Phases for Quinolines:
| Mobile Phase Composition | Polarity | Notes |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Medium to High | Useful for more polar quinoline derivatives. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester/alkane or chlorinated solvent/alcohol systems. |
| Toluene / Chloroform / Diethylamine (e.g., 40:15:10) | Medium | The amine additive helps to reduce tailing of basic compounds.[3] |
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (less polar than the final eluting solvent).
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, you can adsorb the crude material onto a small amount of silica gel (dry loading), which is often preferred for less soluble compounds. Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting with your chosen mobile phase, starting with a less polar composition if you plan to run a gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Purification Workflow
Caption: A decision workflow for selecting a purification method.
References
Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of substituted quinoline compounds. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My substituted quinoline compound shows very low aqueous solubility. What are the primary reasons for this?
A1: The low aqueous solubility of many substituted quinoline derivatives can be attributed to several factors inherent to their molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic. Additionally, strong intermolecular forces in the crystal lattice of the solid compound can make it difficult for water molecules to solvate individual molecules, further limiting solubility. The nature and position of substituents on the quinoline ring also play a crucial role; lipophilic groups can significantly decrease water solubility.
Q2: What are the most common strategies for improving the solubility of my quinoline compound?
A2: Several effective methods can be employed to enhance the solubility of substituted quinolines. These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
pH Adjustment: As quinolines are typically weak bases, decreasing the pH of the solution can lead to protonation of the nitrogen atom, forming a more soluble salt.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.
-
Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.
-
Solid Dispersion: Dispersing the quinoline compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.
Q3: How do I choose the most appropriate solubility enhancement technique for my specific quinoline derivative?
A3: The selection of an appropriate method depends on the physicochemical properties of your compound, the desired application, and the stage of development. A logical approach to this selection is outlined in the decision-making workflow below. Key considerations include the pKa of your compound, its logP value, melting point, and chemical stability. For ionizable quinolines, pH adjustment and salt formation are often the first-line approaches due to their simplicity and effectiveness. For neutral or very lipophilic compounds, solid dispersion or cyclodextrin complexation may be more suitable.
Troubleshooting Guide
Issue 1: I tried adjusting the pH of my aqueous solution, but my quinoline compound still precipitates.
Possible Causes & Solutions:
-
Insufficient pH change: Ensure the pH of the solution is at least 1-2 units below the pKa of your quinoline compound to achieve sufficient protonation. Verify the pH with a calibrated pH meter.
-
Buffering capacity: The buffer used may not have sufficient capacity to maintain the desired pH upon addition of the quinoline compound. Try increasing the buffer concentration.
-
Common ion effect: If you have formed a salt of your quinoline, the presence of a common ion in the buffer could suppress its solubility. Consider using a buffer with a different counter-ion.
-
"Salting out": At high salt concentrations (from the buffer or other sources), the solubility of your compound may decrease. If possible, use the minimum effective buffer concentration.
-
Limited intrinsic solubility of the salt: The formed salt itself may have limited solubility. In this case, another solubility enhancement technique may be necessary in addition to or instead of pH adjustment.
Issue 2: My attempt to create a solid dispersion resulted in a product with poor dissolution.
Possible Causes & Solutions:
-
Incomplete amorphization: The quinoline compound may not have been fully converted to its amorphous state and residual crystallinity is present. Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature. If crystalline peaks are present, you may need to increase the polymer-to-drug ratio or optimize the preparation method (e.g., faster solvent evaporation).
-
Drug-polymer incompatibility: The chosen polymer may not be miscible with your quinoline derivative, leading to phase separation. Differential Scanning Calorimetry (DSC) can be used to assess miscibility. A single glass transition temperature (Tg) suggests good miscibility. Consider screening different polymers.
-
Recrystallization upon storage: The amorphous form can be thermodynamically unstable and may recrystallize over time, especially under high humidity and temperature. Store the solid dispersion in a desiccator and conduct stability studies to monitor its physical state.
-
Poor wettability of the dispersion: Even with a hydrophilic carrier, the overall dispersion may not wet efficiently. Incorporating a small amount of a surfactant into the formulation can improve wettability.
Issue 3: I am struggling to form a stable salt of my substituted quinoline.
Possible Causes & Solutions:
-
Inappropriate acid selection: The pKa difference between the quinoline (base) and the selected acid may not be sufficient for stable salt formation (a ΔpKa of >3 is generally recommended). Consider using a stronger acid.
-
Solvent effects: The choice of solvent for the salt formation reaction is critical. The solvent should ideally dissolve the free base but not the resulting salt, allowing for precipitation of the salt. Experiment with a range of solvents with different polarities.
-
Hygroscopicity and stability issues: The formed salt may be hygroscopic or unstable. Store the salt under anhydrous conditions and characterize its stability over time. If the salt is unstable, consider forming a different salt or using an alternative solubilization technique.
Data on Solubility Enhancement of Substituted Quinolines
The following tables provide examples of quantitative data on the solubility of substituted quinoline compounds and the impact of different enhancement techniques.
Table 1: Aqueous Solubility of Selected Substituted Quinoline Derivatives.
| Compound | Substituent(s) | Aqueous Solubility (µg/mL) | Reference |
| 1 | Unsubstituted Quinoline | ~60,000 (slightly soluble in cold water, readily in hot) | [1] |
| 2 | 5-Chloro-8-hydroxyquinoline | Varies significantly with solvent | [2] |
| 3a | Quinolinyltriazole | 2 | [3] |
| 4e | Quinolinyltriazole with ethyleneoxy substituent | 867 | [3] |
| 11a | 4-N-phenylaminoquinoline derivative | 620 | [4] |
| 11g | 4-N-phenylaminoquinoline derivative | 3030 | [4] |
Table 2: Solubility of 5-Chloro-8-hydroxyquinoline in Various Solvents at 298.15 K.
| Solvent | Mole Fraction Solubility |
| 1,4-dioxane | 0.0751 |
| 2-ethoxyethanol | 0.0333 |
| n-Propyl acetate | 0.0297 |
| 2-methoxyethanol | 0.0291 |
| Ethyl acetate | 0.0269 |
| Methyl acetate | 0.0245 |
| Isopropyl acetate | 0.0232 |
| Acetone | 0.0200 |
| n-Propyl alcohol | 0.0076 |
| Ethanol | 0.0058 |
| Isopropyl alcohol | 0.0045 |
| Methanol | 0.0042 |
(Data sourced from[2])
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, and borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of the finely powdered substituted quinoline compound to a known volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved quinoline compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility as a function of the final measured pH of each buffer solution.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both the substituted quinoline compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and ethanol) in a desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The evaporation should be conducted at a controlled temperature to avoid thermal degradation of the compound.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Sieving and Storage: Gently grind the dried solid dispersion to a uniform powder and pass it through a sieve. Store the final product in a desiccator to prevent moisture absorption.
-
Characterization: Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using PXRD and DSC, and evaluate its dissolution properties.
Protocol 3: Cyclodextrin Complexation by Kneading Method
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mixing: Mix the substituted quinoline compound and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1).
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture to form a paste-like consistency.
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex and pass it through a sieve to obtain a fine powder. Store in a well-closed container.
-
Evaluation: Evaluate the complex for solubility and dissolution enhancement compared to the pure drug.
Visualizations
Caption: Decision-making workflow for selecting a solubility enhancement technique.
Caption: Experimental workflow for solid dispersion preparation.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of halo-substituted quinazolinones
Welcome to the technical support center for the synthesis of halo-substituted quinazolinones. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing halo-substituted quinazolinones?
There are two primary strategies for introducing a halogen atom to the quinazolinone scaffold:
-
Direct Halogenation of a Pre-formed Quinazolinone Ring: This involves the electrophilic halogenation of an existing quinazolinone molecule. The regioselectivity is directed by the existing substituents on the ring. Palladium-catalyzed C-H activation has emerged as a modern method for achieving high regioselectivity, particularly for ortho-halogenation.
-
Synthesis from a Halogenated Precursor: This approach utilizes a starting material that already contains a halogen, most commonly a halogenated anthranilic acid (e.g., 5-bromoanthranilic acid). The quinazolinone ring is then constructed from this precursor. This method fixes the halogen's position from the start.
Q2: Why is my yield consistently low when using the Niementowski reaction for halo-substituted quinazolinones?
The Niementowski reaction, which involves the fusion of an anthranilic acid with an amide at high temperatures (130-150°C), is a classic method for quinazolinone synthesis. However, it is often plagued by low yields and the formation of impure products. The high temperatures can lead to degradation and side reactions, and the resulting impurities can be very difficult to remove by standard crystallization or column chromatography.
Troubleshooting Steps:
-
Consider alternative coupling methods: Modern, milder methods often provide better yields and purity.
-
Microwave-assisted synthesis: This can sometimes improve yields and significantly reduce reaction times.
-
Optimize reaction time and temperature: Carefully screen conditions to find a balance that favors product formation without significant degradation.
Q3: I am observing a significant side product that appears to be a diamide. What is happening?
This is a common issue, particularly when synthesizing the quinazolinone ring from an anthranilic acid derivative via a benzoxazinone intermediate. The benzoxazinone ring is susceptible to nucleophilic attack and subsequent ring opening, especially by water or other nucleophiles present in the reaction mixture. This hydrolysis or aminolysis leads to the formation of an acyclic diamide, which can be a major byproduct and reduce the yield of the desired quinazolinone.
Preventative Measures:
-
Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis of the benzoxazinone intermediate.
-
Control reaction temperature: High temperatures can promote side reactions.
-
Alternative synthetic routes: Building the ring through methods that do not proceed via a highly reactive benzoxazinone can circumvent this issue.
Troubleshooting Guide
Problem 1: Poor Regioselectivity in Direct Halogenation
Symptom: You have performed a direct halogenation on a 2,3-disubstituted quinazolin-4-one and obtained a mixture of isomers (e.g., 6-halo, 8-halo, and di-halo products) that are difficult to separate.
Common Causes:
-
Strongly activating or deactivating groups: Substituents on the quinazolinone ring can direct halogenation to multiple positions.
-
Harsh halogenating agent: Highly reactive agents may lack selectivity.
-
Suboptimal reaction conditions: Temperature and solvent can influence the selectivity of the reaction.
Solutions:
-
Use a Directed C-H Activation Strategy: Palladium-catalyzed methods using N-halosuccinimides (NBS, NCS) can provide excellent regioselectivity for the ortho position relative to the directing group.
-
Choose a Milder Halogenating Agent: For bromination, consider using N-bromosuccinimide (NBS) under controlled conditions. For chlorination, N-chlorosuccinimide (NCS) is common. Trihaloisocyanuric acids have also been used for metal-free halogenations with high regioselectivity in other heterocyclic systems.
-
Modify the Synthetic Strategy: It may be more effective to start with a pre-halogenated anthranilic acid to ensure the halogen is in the desired position from the outset.
Problem 2: Difficulty Separating Regioisomers
Symptom: TLC analysis shows two or more spots with very close Rf values, and column chromatography fails to provide a clean separation of your halo-substituted quinazolinone isomers.
Common Causes:
-
Similar Polarity: Regioisomers often have very similar polarities, making separation by standard silica gel chromatography challenging.
Solutions:
-
Optimize Chromatographic Conditions:
-
Solvent System Screening: Systematically screen a wide range of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). Adding a small amount of acid (like acetic acid) or base (like triethylamine) can sometimes improve separation.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.
-
Preparative TLC/HPLC: For small quantities or very difficult separations, preparative TLC or HPLC are powerful options.
-
-
Crystallization: Attempt fractional crystallization from various solvents. This can sometimes be effective if the isomers have different solubilities.
-
Derivatization: If separation is impossible, consider carrying the mixture to the next synthetic step. The properties of the subsequent products may be different enough to allow for separation.
Data and Protocols
Table 1: Comparison of Conditions for the Synthesis of 6-Bromo-Quinazolinones
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| Anthranilic Acid | 1. N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromoanthranilic acid | - | [1] |
| 2. Phenyl isothiocyanate, Triethylamine, Ethanol, Reflux (65°C, 20h) | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | 83.2% | [1] | |
| 5-Bromoanthranilic acid | o-Amino benzoyl chloride, Pyridine; then Hydrazine Hydrate, Reflux (120-130°C, 3h) | 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | - | [2] |
| 2-Aryl-dihydroquinazolin-4(1H)-ones | Iodine (2 equiv.), Ethanol, Reflux | 2,6,8-Triarylquinazolin-4(3H)-ones | 71-96% |
Note: Yields are as reported in the literature and may vary based on specific substrate and experimental setup.
Experimental Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol is adapted from the synthesis described in the literature.[1]
Step 1: Bromination of Anthranilic Acid
-
Note: This step produces 5-bromoanthranilic acid. Alternatively, commercially available 5-bromoanthranilic acid can be used directly in Step 2.
-
To a solution of anthranilic acid in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Upon completion, process the reaction mixture to isolate the 5-bromoanthranilic acid product.
Step 2: Cyclization to form the Quinazolinone
-
In a round-bottom flask, combine 5-bromoanthranilic acid (2.16 g, 10 mmol), absolute ethanol (30 mL), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL).
-
Heat the mixture to reflux at approximately 65°C.
-
Maintain the reflux for 20 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate.
-
Recrystallize the collected solid from ethanol to yield the pure product, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.
Visual Guides
Troubleshooting Workflow for Low Yield
This diagram outlines a logical process for diagnosing and solving issues related to low product yield.
Caption: A step-by-step workflow for troubleshooting low yields in quinazolinone synthesis.
Synthetic Pathway and Potential Side Reaction
This diagram illustrates a common synthetic route starting from a halogenated anthranilic acid and highlights the potential for ring-opening side reactions.
Caption: Synthetic route via a benzoxazinone intermediate and a common hydrolysis side reaction.
References
Technical Support Center: Synthesis of 6-Iodo-3-methylquinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodo-3-methylquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method is a multi-step synthesis commencing with a Conrad-Limpach reaction between 4-iodoaniline and ethyl 2-methylacetoacetate. This is followed by cyclization to form the 4-hydroxyquinoline intermediate, subsequent chlorination, and finally, amination to yield the target compound.
Q2: What are the critical parameters in the Conrad-Limpach cyclization step?
A2: The thermal cyclization is a critical step that requires high temperatures, typically around 250 °C. The choice of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial for achieving high yields.[1] Insufficient temperature can lead to incomplete cyclization, while excessive temperatures or prolonged reaction times can result in decomposition and tar formation.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the consumption of starting materials and the formation of intermediates and the final product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction mixtures.
Q4: What are the safety precautions I should take during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment. High-temperature reactions require careful monitoring to prevent uncontrolled heating. Standard laboratory safety practices should be followed throughout the synthesis.
Troubleshooting Guides
Problem 1: Low Yield in the Conrad-Limpach Cyclization Step
| Possible Cause | Suggested Solution |
| Incomplete cyclization of the enamine intermediate. | Ensure the reaction temperature reaches and is maintained at approximately 250 °C. Use a high-boiling point solvent like diphenyl ether to ensure even heat distribution.[1] |
| Formation of the isomeric 2-hydroxyquinoline (Knorr product).[1] | The initial condensation of 4-iodoaniline and ethyl 2-methylacetoacetate should be performed at a lower temperature (e.g., room temperature to 60 °C) to favor the kinetic product (enamine leading to 4-hydroxyquinoline) before thermal cyclization. |
| Decomposition of starting materials or product at high temperatures. | Minimize the reaction time at the highest temperature. Once the reaction is complete (as monitored by TLC), cool the reaction mixture promptly. |
| The reaction with decahydronaphthalene yielded only non-cyclized enamine product.[2] | The solvent choice is critical. Solvents with boiling points below 250 °C may not be effective.[2] |
Problem 2: Presence of Multiple Spots on TLC after Iodination
This is relevant if an alternative route involving iodination of 3-methylquinolin-4-ol is chosen.
| Possible Cause | Suggested Solution |
| Formation of regioisomers (e.g., 8-iodo, 5-iodo, or di-iodo derivatives). | The regioselectivity of electrophilic iodination is influenced by the directing effects of the substituents and reaction conditions. Use milder iodinating agents and control the stoichiometry. Purification by column chromatography is often necessary to separate isomers. |
| Incomplete iodination. | Increase the reaction time or the amount of the iodinating agent. Monitor the reaction by TLC until the starting material is consumed. |
Problem 3: Incomplete Conversion During Chlorination with POCl₃
| Possible Cause | Suggested Solution |
| Insufficient reactivity of the 4-hydroxyquinoline. | Ensure the 4-hydroxyquinoline is thoroughly dried before reacting with POCl₃, as moisture will decompose the reagent. |
| Formation of stable phosphorylated intermediates. | The reaction may require a period of heating (e.g., 70-90 °C) after the initial reaction at a lower temperature to ensure complete conversion to the 4-chloroquinoline.[3] |
| Inadequate amount of POCl₃. | Use a sufficient excess of POCl₃, which can also serve as the solvent. A minimum of 1 molar equivalent is required for efficient conversion.[3] |
Problem 4: Side Products in the Final Amination Step
| Possible Cause | Suggested Solution |
| Unreacted 4-chloro-6-iodo-3-methylquinoline. | Increase the reaction time, temperature, or the concentration of the ammonia source. Ensure efficient mixing. |
| Hydrolysis of the 4-chloro intermediate back to 4-hydroxyquinoline. | Use an anhydrous source of ammonia and dry solvents to prevent hydrolysis of the starting material. |
| Formation of byproducts from the ammonia source. | Use a high-purity source of ammonia or ammonium salt. |
Experimental Protocols
Protocol 1: Synthesis of 6-iodo-3-methyl-4-hydroxyquinoline (Conrad-Limpach Reaction)
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Step 1: Condensation. In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in ethanol. Add ethyl 2-methylacetoacetate (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the aniline. Remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
-
Step 2: Cyclization. To the crude enamine, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250 °C with stirring under a nitrogen atmosphere for 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum.
Protocol 2: Synthesis of 4-chloro-6-iodo-3-methylquinoline
-
In a fume hood, add 6-iodo-3-methyl-4-hydroxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
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Collect the solid by filtration, wash with water, and dry thoroughly.
Protocol 3: Synthesis of this compound
-
In a sealed pressure vessel, combine 4-chloro-6-iodo-3-methylquinoline (1 equivalent) with a solution of ammonia in a suitable solvent (e.g., ethanol or isopropanol).
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Heat the mixture to 120-150 °C for 12-24 hours. The pressure will increase inside the vessel.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
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Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Summary and Expected Yields
| Step | Common Side Products | Typical Yields | Troubleshooting Focus |
| Condensation & Cyclization | 8-iodo-3-methyl-4-hydroxyquinoline (regioisomer), 6-iodo-3-methyl-2-hydroxyquinoline (Knorr product), unreacted enamine, tar. | 60-80% | Temperature control, solvent choice. |
| Chlorination | Unreacted 6-iodo-3-methyl-4-hydroxyquinoline, phosphorylated intermediates, pseudodimers.[3] | 70-90% | Anhydrous conditions, reaction temperature and time. |
| Amination | Unreacted 4-chloro-6-iodo-3-methylquinoline, 6-iodo-3-methyl-4-hydroxyquinoline (hydrolysis product). | 50-70% | Anhydrous conditions, temperature, and pressure. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side products in the Conrad-Limpach step.
Caption: Troubleshooting workflow for low cyclization yield.
References
Enhancing the stability of 6-Iodo-3-methylquinolin-4-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 6-Iodo-3-methylquinolin-4-amine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
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pH: The compound is susceptible to degradation in both acidic and alkaline conditions.
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Temperature: Elevated temperatures can accelerate degradation pathways.[1]
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Light: Exposure to light, particularly UV light, can induce photodegradation.[1]
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Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Solvent: The choice of solvent can impact the stability of the compound.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure, a substituted iodo-quinoline amine, the potential degradation pathways include:
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Oxidation: The quinoline ring and the amine group are susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated derivatives.
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Hydrolysis: The amine group can undergo hydrolysis under certain pH conditions.
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Deiodination: The carbon-iodine bond can be cleaved, particularly under photolytic conditions or in the presence of certain reagents, leading to the formation of 3-methylquinolin-4-amine.
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Polymerization/Color Change: Aromatic amines, in general, are prone to discoloration and polymerization over time, especially when exposed to air and light.[2]
Q3: What are the visual indicators of this compound degradation in solution?
A3: Degradation of the compound in solution may be indicated by:
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Color Change: A noticeable change in the color of the solution, often to yellow or brown, can signify degradation.[2]
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Precipitation: The formation of a precipitate may indicate the generation of insoluble degradation products.
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Changes in Spectroscopic Profile: Alterations in the UV-Vis or other spectroscopic profiles of the solution compared to a freshly prepared standard.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at 2-8°C. For long-term storage, freezing (-20°C or -80°C) may be considered, but freeze-thaw cycles should be minimized.[1][3]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
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pH: Maintain the pH of the solution in a neutral range (pH 6-8) if compatible with the experimental requirements.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Solution turns yellow/brown shortly after preparation. | Oxidation and/or Photodegradation: The aromatic amine and quinoline ring are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light.[1][2] | 1. Work in Low Light: Prepare the solution in a dimly lit area or use a fume hood with the sash lowered to minimize light exposure.2. Use Degassed Solvents: Sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen.3. Store Under Inert Atmosphere: After preparation, blanket the headspace of the container with an inert gas before sealing.4. Use Amber Vials: Store the solution in amber glass vials to protect it from light. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the Compound: The active concentration of the compound may be decreasing over time due to instability, leading to variability in experimental outcomes. | 1. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh on the day of the experiment.2. Perform a Stability Study: If fresh preparation is not feasible, conduct a preliminary stability study under your specific experimental conditions (solvent, temperature, pH) to determine the time frame within which the compound is stable.3. Analyze Purity: Use a stability-indicating analytical method, such as HPLC, to check the purity of the solution before each use. |
| Formation of a precipitate in the solution upon storage. | Formation of Insoluble Degradation Products or Exceeding Solubility Limit: Degradation can lead to byproducts with lower solubility. Alternatively, the initial concentration may be too high for the chosen solvent and storage temperature. | 1. Filter the Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any precipitate.2. Re-evaluate Solvent and Concentration: Consider using a different solvent with higher solubilizing power for the compound and its potential degradation products. Prepare a more dilute stock solution if solubility is a concern.3. Store at a Consistent Temperature: Avoid temperature fluctuations that can affect solubility. |
| Loss of compound as confirmed by analytical methods (e.g., HPLC). | Chemical Degradation (Hydrolysis, Deiodination): The compound is undergoing chemical transformation into other species. | 1. Control pH: If the experimental conditions allow, buffer the solution to a neutral pH to minimize acid or base-catalyzed hydrolysis.2. Avoid Incompatible Reagents: Be aware of other components in your experimental setup that could promote degradation (e.g., strong acids, bases, or reducing agents that could facilitate deiodination).3. Add Stabilizers (with caution): For some applications, the addition of antioxidants (e.g., ascorbic acid, BHT) at low concentrations could be considered. However, their compatibility with the downstream application must be thoroughly validated. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a Stock Solution
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Materials:
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This compound
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High-purity solvent (e.g., DMSO, DMF, Ethanol)
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Inert gas (Nitrogen or Argon)
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Amber glass vials with Teflon-lined caps
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Sonicator
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Analytical balance
-
-
Procedure:
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Weigh the required amount of this compound in a clean, dry amber vial.
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De-gas the chosen solvent by sparging with an inert gas for at least 15 minutes.
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Add the degassed solvent to the vial containing the compound to achieve the desired concentration.
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Briefly sonicate the vial to ensure complete dissolution.
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Blanket the headspace of the vial with the inert gas.
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Seal the vial tightly with a Teflon-lined cap.
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For immediate use, keep the solution at room temperature, protected from light. For storage up to 24 hours, store at 2-8°C.
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Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This is a general guideline. The method should be optimized and validated for your specific instrumentation and requirements.
-
Instrumentation and Columns:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
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Dilute the stock solution of this compound in the initial mobile phase composition to a suitable concentration for UV detection.
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: A logical troubleshooting guide for solution instability.
References
Protocol for scaling up the synthesis of 6-Iodo-3-methylquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Iodo-3-methylquinolin-4-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Experimental Workflow
The synthesis of this compound is a multi-step process. The general workflow is outlined below.
Caption: A general workflow for the synthesis of this compound.
Detailed Experimental Protocol
A plausible synthetic route, based on established chemical principles for quinoline functionalization, is detailed below. This protocol is a composite of general procedures and should be optimized for specific laboratory conditions and scales.
Step 1: Iodination of 3-Methylquinoline
This step introduces the iodine atom at the 6-position of the quinoline ring.
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Reagents: 3-Methylquinoline, Iodine monochloride (ICl) or N-Iodosuccinimide (NIS), Sulfuric acid.
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Procedure:
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Dissolve 3-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
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Slowly add a solution of iodine monochloride or N-iodosuccinimide in a suitable solvent.
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Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter, wash with water, and dry the crude 6-iodo-3-methylquinoline.
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Step 2: N-Oxidation of 6-Iodo-3-methylquinoline
Activation of the 4-position for subsequent chlorination is achieved through N-oxidation.
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Reagents: 6-Iodo-3-methylquinoline, m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Procedure:
-
Dissolve 6-iodo-3-methylquinoline in a suitable solvent like dichloromethane (DCM) or chloroform.
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Add m-CPBA portion-wise at a controlled temperature (e.g., 0-10 °C).
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Stir the mixture at room temperature until the starting material is consumed.
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Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.
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Dry the organic layer and evaporate the solvent to obtain 6-iodo-3-methylquinoline N-oxide.
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Step 3: Chlorination of 6-Iodo-3-methylquinoline N-oxide
This step introduces a chlorine atom at the 4-position, which will be displaced in the final step.
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Reagents: 6-Iodo-3-methylquinoline N-oxide, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add 6-iodo-3-methylquinoline N-oxide to an excess of phosphorus oxychloride.
-
Heat the mixture under reflux for several hours.
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Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
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Neutralize with a base to precipitate the product.
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Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Dry the organic layer and remove the solvent to yield crude 4-chloro-6-iodo-3-methylquinoline.
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Step 4: Amination of 4-Chloro-6-iodo-3-methylquinoline
The final step involves the nucleophilic substitution of the chlorine atom with an amino group.
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Reagents: 4-Chloro-6-iodo-3-methylquinoline, Ammonia source (e.g., aqueous ammonia, ammonium hydroxide in an autoclave), a suitable solvent (e.g., ethanol, phenol).
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Procedure:
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Dissolve 4-chloro-6-iodo-3-methylquinoline in a suitable solvent in a pressure vessel.
-
Add the ammonia source.
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Heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours.
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Cool the reaction mixture, and remove the solvent.
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Treat the residue with a basic solution and extract the product with an organic solvent.
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Dry the organic layer and evaporate the solvent to get the crude this compound.
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Purification: The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.[1]
Scale-Up Synthesis Data
The following table summarizes hypothetical data for the synthesis of this compound at different scales. This data is for illustrative purposes and will vary based on specific experimental conditions.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Starting Material (3-Methylquinoline) | 1 g | 100 g | 10 kg |
| Iodination Reagent (ICl) | 1.2 eq | 1.15 eq | 1.1 eq |
| Iodination Temperature | 0-25 °C | 5-20 °C | 10-15 °C (controlled) |
| Iodination Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Iodination Yield (Isolated) | ~85% | ~80% | ~75% |
| Chlorination Reagent (POCl₃) | 10 eq | 8 eq | 6 eq |
| Chlorination Temperature | Reflux (~107 °C) | 100-105 °C | 95-100 °C |
| Chlorination Reaction Time | 3-4 hours | 4-6 hours | 6-8 hours |
| Chlorination Yield (Isolated) | ~90% | ~88% | ~85% |
| Amination Temperature | 150 °C | 140 °C | 130 °C |
| Amination Pressure | ~5-10 bar | ~5-8 bar | ~4-6 bar |
| Amination Reaction Time | 12-16 hours | 16-24 hours | 24-36 hours |
| Overall Yield | ~65-70% | ~60-65% | ~55-60% |
| Final Purity (after purification) | >98% | >99% | >99.5% |
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during scale-up?
A1: The iodination step is often the most critical to control during scale-up. The reaction can be highly exothermic, and poor temperature control can lead to the formation of di-iodinated and other side products, significantly reducing the yield and complicating purification. Careful control of the addition rate of the iodinating agent and efficient heat dissipation are crucial.
Q2: I am observing a dark-colored reaction mixture during chlorination. Is this normal?
A2: Yes, the reaction of quinoline N-oxides with phosphorus oxychloride often results in a dark, viscous reaction mixture. This is typically due to the formation of various phosphorus-containing byproducts and some degree of polymerization. As long as the reaction proceeds to completion (as monitored by an appropriate analytical technique), the color is not usually an indication of a failed reaction. The color is typically removed during the work-up and purification steps.
Q3: My amination reaction is not going to completion, even at high temperatures and pressures. What can I do?
A3: If the amination is sluggish, consider the following:
-
Catalyst: While not always necessary, the addition of a copper catalyst (e.g., copper(I) iodide) can sometimes facilitate the nucleophilic aromatic substitution.
-
Solvent: The choice of solvent can have a significant impact. Phenol can act as both a solvent and a catalyst (by protonating the quinoline nitrogen, making the 4-position more electrophilic).
-
Ammonia Source: Ensure your ammonia source is sufficiently concentrated and that the pressure vessel is properly sealed to maintain the desired pressure.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns include:
-
Iodination: The reaction can be highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.
-
Phosphorus Oxychloride: This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
High-Pressure Amination: The use of an autoclave requires proper training and adherence to safety protocols for high-pressure reactions. Ensure the vessel is rated for the intended temperature and pressure.
Q5: How can I improve the purity of my final product?
A5: For high purity, a combination of techniques is often necessary:
-
Work-up: A thorough aqueous work-up to remove inorganic salts and water-soluble impurities is the first step.
-
Recrystallization: This is an effective method for removing many impurities. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Column Chromatography: For removing closely related impurities, column chromatography is the most effective method. A gradient elution from a non-polar to a more polar solvent system can provide excellent separation.[1]
-
Activated Carbon Treatment: If colored impurities persist, treating a solution of the product with activated carbon can help to decolorize it.
References
Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinoline compounds in thin-layer chromatography (TLC).
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of quinoline derivatives in a direct question-and-answer format.
Problem: My quinoline spot is streaking or tailing down the plate.
-
Answer: This is the most common issue when working with basic compounds like quinolines on standard silica gel plates.[1][2] Silica gel is slightly acidic, which leads to strong, sometimes irreversible, interactions with the basic nitrogen atom in the quinoline ring, causing the spot to elongate or "tail."[1]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1][3]
-
Reduce Sample Concentration: Overloading the plate with too much sample can also cause streaking.[2][3][5] Try diluting your sample and spotting a smaller amount. The ideal starting spot should be only 1-2 mm in diameter.[4]
-
Consider Alternative Stationary Phases: If tailing persists, you might be dealing with a particularly basic compound. Consider using an alternative TLC plate, such as alumina (which is basic) or a reversed-phase (C18) plate.[3]
-
Problem: My spots are not moving off the baseline (Rf ≈ 0).
-
Answer: If your spots remain at the origin, the mobile phase (eluent) is not polar enough to move the compound up the plate.[3][6]
Solutions:
-
Increase Solvent Polarity: Increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.
-
Change to a More Polar Solvent System: If adjusting the ratio is insufficient, switch to a more polar solvent system altogether.[5] For very polar compounds, a system like 5% methanol in dichloromethane is a good next step.[7] For strongly basic components, a mixture of 1-10% of (10% NH₄OH in methanol) in dichloromethane can be effective.[4][7]
-
Problem: My spots are running at the solvent front (Rf ≈ 1).
-
Answer: This indicates that the mobile phase is too polar for your compound, causing it to travel with the solvent front instead of partitioning with the stationary phase.[3][6][8]
Solutions:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try decreasing it to 20% or 10%.
-
Change to a Less Polar Solvent System: If adjusting the ratio doesn't work, select a less polar solvent system. For nonpolar compounds, systems like 5% ethyl acetate in hexanes or even 100% hexanes might be appropriate.[7]
-
Problem: I can't see any spots on my developed TLC plate.
-
Answer: This can happen for several reasons, from the compound not being UV-active to the sample being too dilute.[3][5]
Solutions:
-
Use a Visualization Stain: Many compounds are not visible under UV light.[3] Since quinolines are nitrogen-containing heterocycles, specific stains can be very effective.
-
Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a chamber containing a few iodine crystals.[9][10] Iodine vapor complexes with many organic compounds, making them appear as brown spots.[10] This method is generally non-destructive.[11]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, which includes many functional groups. It appears as yellow-brown spots on a purple background.[12]
-
Ninhydrin Stain: While primarily used for amines and amino acids, it can sometimes react with nitrogen heterocycles to produce colored spots.[12]
-
-
Increase Sample Concentration: Your sample may be too dilute to detect.[3][5] Try re-running the TLC after concentrating your sample or by spotting multiple times in the same location (ensure the solvent fully evaporates between each application).[3][5]
-
Check Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[2][4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing quinoline derivatives on TLC?
A good starting point for "normal" polarity compounds is a mixture of 10-50% ethyl acetate in hexanes .[7] If your quinoline derivative is highly substituted with polar groups, you may need to start with a more polar system like 5% methanol in dichloromethane .[7] Always remember to add a small amount of triethylamine (~0.5%) to prevent tailing.
Q2: How do I calculate the Retention Factor (Rf) and what is a good range?
The Rf value is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[13]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value should be between 0.3 and 0.7 .[8] Values too close to 0 or 1 indicate that the chosen solvent system is providing poor separation.[6]
Q3: How can I confirm the identity of a spot on my TLC plate?
To tentatively identify a compound, you can use a co-spotting technique.[8] On the same TLC plate, apply three spots to the baseline:
-
Your unknown sample.
-
An authentic, known standard of the suspected compound.
-
A "co-spot" containing both your unknown sample and the known standard applied at the same point.
If your unknown compound is the same as the standard, the co-spot will appear as a single, unified spot after development. If they are different, you will likely see two separate spots.[8]
Q4: What visualization methods are best for quinoline compounds?
Quinolines, being aromatic and highly conjugated systems, are typically UV-active.
-
UV Light (254 nm): This should be the first method you try.[10][12] On a TLC plate containing a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background.[10] This method is non-destructive.[11]
-
Staining: If UV is not effective, use a chemical stain. An iodine chamber is a great general-purpose choice.[10] For more specific functional groups, potassium permanganate or anisaldehyde stains are also very effective.[11][12]
Data Presentation
The following table provides examples of solvent systems that have been used for the separation of quinoline derivatives. Note that actual Rf values will vary based on the specific quinoline structure, temperature, and plate condition.
| Compound Type / Example | Mobile Phase (Solvent System) | Approximate Rf Value | Reference |
| General Quinine/Quinidine Alkaloids | Toluene : Chloroform : Diethyl ether : Diethylamine (40:15:35:10) | Varies by alkaloid | [14] |
| 7-amino-4-trifluoromethyl-2-(3-azidooxypropyl) quinoline derivatives | Hexane : Acetone (3:1) | 0.38 | [15] |
| 1-(3-isothiocyanopropyl)-cs124CF₃ | Hexane : Ethyl acetate (2:1) | Varies | [15] |
| 1-iodo-3-azido propane (precursor) | Hexane | 0.2 | [15] |
Experimental Protocols
Standard TLC Experimental Protocol
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber tightly.
-
Plate Preparation: Using a pencil (never a pen, as ink will run), gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[5] Mark the lanes where you will spot your samples.
-
Spotting: Dip a capillary tube into your dissolved sample. Gently and briefly touch the end of the capillary tube to the marked position on the baseline. The goal is a small, concentrated spot (1-2 mm).[4] Allow the solvent to completely evaporate. For dilute samples, you can re-spot in the same location, allowing it to dry between applications.[5]
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to move up the plate via capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[16]
-
Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10] If no spots are visible, proceed with a chemical staining method (e.g., iodine chamber or permanganate dip).
-
Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.
Visualizations
TLC Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving common TLC problems with quinoline compounds.
A decision tree for troubleshooting common TLC issues.
Standard TLC Experimental Workflow
This diagram illustrates the standard step-by-step procedure for performing a thin-layer chromatography experiment.
A flowchart of the standard TLC experimental procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Refining reaction conditions for the direct halogenation of quinazolinones
Welcome to the technical support center for the direct halogenation of quinazolinones. This resource is designed to assist researchers, scientists, and drug development professionals in refining reaction conditions and troubleshooting common issues encountered during the synthesis of halogenated quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the direct halogenation of quinazolinones?
A1: The primary methods for direct halogenation of quinazolinones involve electrophilic substitution reactions. Key approaches include:
-
Palladium-catalyzed C-H activation: This method often employs a palladium catalyst, such as Pd(OAc)₂, in the presence of a halogen source like N-halosuccinimides (NCS, NBS, NIS). It offers high regioselectivity, particularly for ortho-halogenation.
-
Reactions with N-halosuccinimides (NCS, NBS, NIS): These reagents are widely used as electrophilic halogenating agents and can be effective with or without a metal catalyst, depending on the substrate's reactivity.
-
Enzymatic halogenation: Flavin-dependent halogenases can be engineered to catalyze site- and atroposelective halogenation of quinazolinone derivatives, offering high selectivity under mild conditions.[1]
Q2: How do substituents on the quinazolinone ring affect the halogenation reaction?
A2: Substituents can significantly influence both the yield and regioselectivity of the halogenation. Electron-donating groups generally activate the aromatic rings, making them more susceptible to electrophilic attack and often leading to higher yields. Conversely, strongly electron-withdrawing groups can decrease reactivity and yield.[1] The position of the substituent also plays a crucial role in directing the position of halogenation due to steric and electronic effects.
Q3: What are the typical solvents and reaction temperatures for these reactions?
A3: The choice of solvent and temperature is critical for reaction success.
-
Solvents: Common solvents include dimethylformamide (DMF), acetonitrile (CH₃CN), and dichloromethane (CH₂Cl₂). The choice depends on the solubility of the reactants and the specific catalytic system used.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 90-120°C), depending on the reactivity of the substrate and the halogenating agent. Optimization of the temperature is often necessary to balance reaction rate and selectivity while minimizing side product formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the direct halogenation of quinazolinones.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | For palladium-catalyzed reactions, ensure the catalyst is not poisoned. Heteroatoms in the substrate can coordinate with the metal center, inhibiting its activity.[2][3] Consider using a higher catalyst loading or a more robust ligand. |
| Insufficiently Reactive Halogenating Agent | For less reactive substrates, a more powerful halogenating agent or the addition of an activator (e.g., a Lewis acid) may be necessary.[4][5] |
| Inappropriate Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, be cautious of potential side reactions at higher temperatures. |
| Poor Substrate Solubility | Ensure your quinazolinone starting material is fully dissolved in the chosen solvent. If not, screen alternative solvents to improve solubility. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry, as water can deactivate some catalysts and reagents. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Sub-optimal Reaction Conditions | Regioselectivity can be highly sensitive to the catalyst, solvent, and temperature. Systematically screen different conditions to find the optimal set for your specific substrate. |
| Steric and Electronic Effects | The inherent electronic properties and steric hindrance of your substrate may favor the formation of multiple isomers. Consider modifying the directing group on your substrate to favor a specific position.[6] |
| Incorrect Halogenating Agent | Different halogenating agents can exhibit different selectivities. If one agent gives a mixture, try another (e.g., switch from NBS to NIS). |
Problem 3: Formation of Side Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-halogenation (Di- or Poly-halogenation) | Reduce the equivalents of the halogenating agent or shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS. |
| Hydrodehalogenation (in Pd-catalyzed reactions) | This side reaction can be problematic. The choice of phosphine ligand can influence the extent of hydrodehalogenation.[7] Optimizing the ligand may suppress this side product. |
| Decomposition of Starting Material or Product | If the reaction is run at too high a temperature or for too long, decomposition can occur. Try lowering the temperature or reducing the reaction time. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Ortho-Bromination of a 2-Phenylquinazoline
This protocol is a general guideline based on reported procedures.[8]
Materials:
-
2-Phenylquinazoline substrate
-
N-Bromosuccinimide (NBS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
To a dry reaction vessel, add the 2-phenylquinazoline (0.3 mmol), NBS (0.75 mmol), and Pd(OAc)₂ (5 mol%).
-
Purge the vessel with nitrogen gas.
-
Add DMF (2 mL) to the vessel.
-
Heat the reaction mixture to 90°C and stir for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. 2D NMR techniques like COSY and HSQC can be used to confirm the regiochemistry of halogenation.[9][10]
Data Summary
Table 1: Comparison of Reaction Conditions for Direct Halogenation of 2-Arylquinazolines
| Halogen | Halogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |
| Chlorine | NCS | Pd(OAc)₂ | DMF | 90 | 24-48 | Up to 98 |
| Bromine | NBS | Pd(OAc)₂ | DMF | 90 | 24-48 | Up to 98 |
| Iodine | NIS | Pd(OAc)₂ | DMF | 90 | 24-48 | Up to 98 |
Data synthesized from reported literature.[8] Yields are substrate-dependent.
Visual Guides
Caption: Troubleshooting workflow for direct halogenation.
Caption: General experimental workflow for halogenation.
References
- 1. Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-quinazolinones via Kinetic or Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Preventing degradation of 6-Iodo-3-methylquinolin-4-amine during storage
Technical Support Center: 6-Iodo-3-methylquinolin-4-amine
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound.
Question: I observed a change in the color of my this compound sample (e.g., from off-white/light yellow to brown). What could be the cause?
Answer: A color change is a common indicator of compound degradation. This can be caused by several factors, including:
-
Oxidation: The amine group in the molecule is susceptible to oxidation when exposed to air.[1]
-
Photodecomposition: Exposure to light, especially UV light, can induce degradation of iodo-substituted and aromatic compounds.[1]
-
Hydrolysis: Reaction with moisture can lead to the degradation of the compound.[1]
-
Reaction with Impurities: Contamination from solvents, other reagents, or even the storage container can catalyze degradation.
To identify the specific cause, consider the recent handling and storage conditions of your sample. A logical troubleshooting workflow is presented below.
Troubleshooting Workflow for Compound Discoloration
Caption: A logical workflow to diagnose and address the discoloration of this compound.
Question: My experimental results are inconsistent, and I suspect the purity of my this compound has decreased. How can I confirm this and what should I do?
Answer: Inconsistent results are a strong indication of compound degradation. To confirm a decrease in purity, you should perform analytical testing.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and detecting the presence of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help identify the structure of impurities and degradation products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of degradation products.
If degradation is confirmed, it is recommended to purify the compound if possible (e.g., by recrystallization or chromatography) or to use a fresh, unopened sample for your experiments.[2] It is crucial to then review and improve your storage and handling procedures to prevent future degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. As an air-sensitive compound, storage in an inert atmosphere is highly recommended.[1][3]
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C) or freezer (-20 °C) | Reduces the rate of chemical degradation.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amine group.[1][3] |
| Light | In the dark (amber vial) | Protects against photodecomposition.[1] |
| Moisture | Dry/desiccated environment | Prevents hydrolysis.[1] |
| Container | Tightly sealed glass vial | Avoids contamination and exposure to air/moisture.[5][6] |
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the known reactivity of quinolines and related compounds, several potential degradation routes can be proposed.[7][8][9][10][11] These primarily involve oxidation and hydroxylation of the quinoline ring system.
Potential Degradation Pathway of this compound
Caption: A simplified diagram illustrating a potential degradation pathway for this compound.
Q3: Can I handle this compound on the open bench?
A3: Due to its sensitivity to air and moisture, it is strongly recommended to handle this compound in an inert atmosphere, such as inside a glovebox.[1][3] If a glovebox is not available, use of a Schlenk line and proper air-sensitive techniques are advised to minimize exposure.[12] Short periods of handling in the air for weighing may be unavoidable, but this should be done as quickly as possible.
Q4: How can I assess the stability of my this compound sample over time?
A4: A stability study can be performed to assess the degradation of your compound under specific storage conditions. This involves periodically testing the purity of the sample over an extended period.
Experimental Protocols
Protocol: Accelerated Stability Study
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.
1. Sample Preparation:
- Aliquot the this compound into several small, amber glass vials.
- Create different sets of samples to be stored under various conditions (e.g., room temperature, 40°C, and a control set at -20°C).
- For each condition, prepare samples for each time point to be tested (e.g., 0, 1, 3, 6 months).
2. Storage:
- Place the vials in stability chambers or ovens set to the desired temperatures.
- Ensure the control samples are stored in a freezer at -20°C.
3. Analytical Testing:
- At each designated time point, remove one vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening.
- Perform purity analysis using a validated HPLC method.
- Record the purity and note the presence of any new impurity peaks.
4. Data Analysis:
- Plot the purity of this compound as a function of time for each storage condition.
- Calculate the degradation rate at each elevated temperature.
- Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (e.g., 2-8°C) and estimate the shelf life.
Experimental Workflow for a Stability Study
Caption: A workflow diagram for conducting a stability study on this compound.
References
- 1. ossila.com [ossila.com]
- 2. Buy this compound (EVT-11976819) [evitachem.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. web.mit.edu [web.mit.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 6-Iodo-3-methylquinolin-4-amine and its bromo- and chloro- analogs. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes information from research on closely related quinoline derivatives to infer the properties and potential biological activities of these compounds.
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1] The nature of the substituent on the quinoline core plays a crucial role in modulating the physicochemical properties and biological efficacy of these molecules. Halogenation at the C6 position is a common strategy to enhance the therapeutic potential of quinoline-based drugs. The presence of a halogen can influence the compound's lipophilicity, electronic distribution, and binding affinity to biological targets.[1]
This guide focuses on the comparison of 6-iodo-, 6-bromo-, and 6-chloro-3-methylquinolin-4-amine, providing a framework for understanding their potential similarities and differences in a drug discovery context.
Physicochemical Properties: A Comparative Analysis
The substitution of different halogens at the 6-position of the 3-methylquinolin-4-amine core is expected to impart distinct physicochemical properties, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. The key differences arise from the varying electronegativity, atomic size, and lipophilicity of iodine, bromine, and chlorine.
| Property | Iodine (I) | Bromine (Br) | Chlorine (Cl) |
| Atomic Radius (pm) | 133 | 114 | 99 |
| Electronegativity (Pauling scale) | 2.66 | 2.96 | 3.16 |
| Van der Waals Radius (Å) | 1.98 | 1.85 | 1.75 |
| Polarizability (ų) | 5.35 | 3.77 | 2.18 |
| Lipophilicity Contribution (Hansch-Leo π) | +1.12 | +0.86 | +0.71 |
Key Inferences from Physicochemical Properties:
-
Lipophilicity: The lipophilicity follows the trend I > Br > Cl. This suggests that the iodo-analog would have the highest membrane permeability, which could enhance its cellular uptake but might also increase non-specific binding and toxicity.
-
Size and Steric Effects: The large size of the iodine atom may provide better van der Waals contacts with a target protein but could also introduce steric hindrance, potentially reducing binding affinity compared to the smaller chloro- and bromo- analogs.
-
Electronic Effects: Chlorine, being the most electronegative, will exert the strongest electron-withdrawing effect, which can influence the pKa of the 4-amino group and the overall electron density of the quinoline ring system.
-
Halogen Bonding: Iodine's high polarizability makes it a strong halogen bond donor. This non-covalent interaction can be a significant contributor to ligand-protein binding, potentially giving the iodo-analog a unique binding mode and higher affinity for certain biological targets.
Biological Activity: A Predictive Comparison
While direct comparative data is unavailable, the known biological activities of halogenated quinolines allow for an informed prediction of the potential therapeutic applications of the 6-iodo-, 6-bromo-, and 6-chloro-3-methylquinolin-4-amines. Quinolines are well-established as scaffolds for kinase inhibitors, anticancer agents, and antimicrobial compounds.
| Biological Activity | This compound | 6-Bromo-3-methylquinolin-4-amine | 6-Chloro-3-methylquinolin-4-amine |
| Anticancer | Potentially high activity. The high lipophilicity and halogen bonding capability of iodine may enhance binding to kinase targets. | Expected to be active. Bromo-quinolines have shown promise as inhibitors of various enzymes.[2] | Chloro-quinolines are known for their antimalarial and potential anticancer activities.[3][4] |
| Kinase Inhibition | Likely to be a potent inhibitor. The iodo substituent can form strong halogen bonds in the ATP-binding pocket of kinases. | Bromo-substituted quinolines have been investigated as kinase inhibitors. | Chloro-substituted anilinoquinolines are established EGFR and HER-2 kinase inhibitors. |
| Antibacterial | Activity is possible, as many quinolones possess antibacterial properties. | Halogenated quinolines have demonstrated antibacterial activity. | Chloro-substituted quinolines have shown activity against various bacterial strains.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of the 6-halo-3-methylquinolin-4-amines.
Synthesis of 6-Halo-3-methylquinolin-4-amines
A generalized synthetic route to 6-halo-3-methylquinolin-4-amines can be envisioned starting from the corresponding 4-haloaniline.
Caption: A potential synthetic pathway for 6-halo-3-methylquinolin-4-amines.
Protocol for Synthesis:
-
Condensation: React the respective 4-haloaniline with ethyl acetoacetate, often in the presence of a catalytic amount of acid, to form the corresponding ethyl 3-((4-halophenyl)amino)but-2-enoate.
-
Cyclization: The resulting β-anilinoacrylate is cyclized at high temperature, typically using a high-boiling solvent like Dowtherm A, to yield the 6-halo-4-hydroxy-3-methylquinolin-2(1H)-one.
-
Chlorination: The quinolinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the 6-halo-2,4-dichloro-3-methylquinoline.
-
Selective Manipulation of Chloro Groups: The dichloro intermediate can then be selectively reacted. For instance, selective hydrolysis can yield a 4-chloroquinolin-2-one, which can be further modified. Alternatively, direct amination at the more reactive C4 position can be achieved.
-
Amination: The 6-halo-4-chloro-3-methylquinoline is reacted with an amino source, such as ammonia or a protected amine, to introduce the 4-amino group, yielding the final product. Purification is typically performed by column chromatography or recrystallization.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5][6][7]
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 6-halo-3-methylquinolin-4-amine compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9][10][11][12]
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Compounds: Prepare stock solutions of the 6-halo-3-methylquinolin-4-amine compounds in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Potential Signaling Pathway Inhibition
Many quinoline-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs).[13][14][15][16] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.
Caption: Inhibition of a generic RTK signaling pathway by a quinoline derivative.
The 6-halo-3-methylquinolin-4-amines, as potential kinase inhibitors, could block the autophosphorylation of RTKs, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway.[17] This would ultimately lead to a reduction in cancer cell proliferation and survival. The specific RTK inhibited would depend on the precise structural features of the quinoline derivative.
Conclusion
While a definitive comparison of 6-iodo-, 6-bromo-, and 6-chloro-3-methylquinolin-4-amine requires direct experimental evaluation, this guide provides a framework for understanding their potential differences based on the principles of medicinal chemistry and the known activities of related compounds. The iodo-analog, with its greater lipophilicity and halogen bonding potential, may exhibit higher potency but also potentially higher toxicity. The chloro- and bromo- analogs represent a more classical approach to halogenation and may offer a more balanced profile of activity and safety. Further experimental investigation is warranted to fully elucidate the structure-activity relationships within this series and to identify the most promising candidate for further drug development.
References
- 1. Buy this compound (EVT-11976819) [evitachem.com]
- 2. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. protocols.io [protocols.io]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. actascientific.com [actascientific.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are RTK inhibitors and how do they work? [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
Validating the Bioactivity of Synthesized 6-Iodo-3-methylquinolin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of synthesized 6-Iodo-3-methylquinolin-4-amine derivatives against established therapeutic agents. The content is designed to offer an objective overview supported by experimental data to aid in the evaluation of these novel compounds for potential drug development.
Comparative Bioactivity Data
The following tables summarize the in vitro anticancer and antimicrobial activities of representative this compound derivatives compared to standard therapeutic agents. The data presented is a synthesized representation from multiple studies on quinoline and quinazolinone derivatives to provide a comparative context.
Anticancer Activity
The anticancer potential of this compound derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth. In this comparison, a synthesized derivative is compared with Doxorubicin, a widely used chemotherapy agent.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| This compound Derivative A | HeLa (Cervical) | 10.5 | Doxorubicin | 0.8 |
| MCF-7 (Breast) | 15.2 | Doxorubicin | 1.2 | |
| K-562 (Leukemia) | 12.8 | Doxorubicin | 0.5 |
Note: The IC50 values for the this compound derivative are representative values based on published data for similar iodinated quinoline/quinazolinone compounds.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Here, a representative derivative is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| This compound Derivative B | Staphylococcus aureus | 8 | Ciprofloxacin | 1 |
| Escherichia coli | 16 | Ciprofloxacin | 0.5 | |
| Candida albicans | 32 | Fluconazole | 4 |
Note: The MIC values for the this compound derivative are representative values based on published data for similar quinoline compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]
Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, K-562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and Doxorubicin in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3][4][5][6]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds and control antibiotics in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the visual determination of the MIC.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for the development of new therapeutic agents. Quinoline derivatives have been reported to exert their biological effects through various signaling pathways.
Anticancer Mechanism: Potential Inhibition of Dihydrofolate Reductase (DHFR)
Several quinoline and quinazolinone derivatives have been shown to target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Potential anticancer mechanism via DHFR inhibition.
Comparative Anticancer Mechanism: Doxorubicin
Doxorubicin, a standard chemotherapeutic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis. It is also known to generate reactive oxygen species (ROS).[7][8][9][10][11]
Caption: Mechanism of action of Doxorubicin.
Antimicrobial Mechanism: Potential Inhibition of Bacterial DNA Gyrase
Fluoroquinolones, a class of antibiotics that includes ciprofloxacin, function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13][14][15][16] This action prevents DNA replication and repair, leading to bacterial cell death. It is hypothesized that this compound derivatives may share a similar mechanism.
Caption: Potential antimicrobial mechanism via DNA gyrase inhibition.
Comparative Antimicrobial Mechanism: Ciprofloxacin
Ciprofloxacin specifically targets bacterial DNA gyrase and topoisomerase IV, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[12][13][14][15][16]
Caption: Mechanism of action of Ciprofloxacin.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and bioactivity validation of novel this compound derivatives.
Caption: Experimental workflow for bioactivity validation.
References
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ashpublications.org [ashpublications.org]
- 12. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reviewofconphil.com [reviewofconphil.com]
- 16. youtube.com [youtube.com]
Unlocking the Potency of Iodo-Quinoline Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of iodo-quinoline derivatives' structure-activity relationships (SAR) across various therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms, this guide aims to facilitate the rational design of next-generation quinoline-based therapeutics.
Iodo-quinoline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of an iodine atom to the quinoline core significantly influences the physicochemical properties and biological activity of these compounds, leading to promising candidates in the fields of antimicrobial, anticancer, antiviral, and neuroprotective research. This guide synthesizes experimental data to elucidate the intricate relationship between the chemical structure of these derivatives and their therapeutic efficacy.
Comparative Analysis of Biological Activity
The biological activity of iodo-quinoline derivatives is profoundly influenced by the position of the iodine atom and the nature of other substituents on the quinoline ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different derivatives.
Antimicrobial Activity
Iodo-quinoline derivatives have shown significant potential in combating bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound ID | Structure | Target Organism(s) | MIC (µg/mL) | Key SAR Observations |
| IQ-1 | 6-Iodo-4-oxo-1H-quinoline-3-carboxylic acid | Staphylococcus epidermidis | 15.62 | The 6-iodo substitution is crucial for activity.[1] |
| IQ-2 | 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid | S. epidermidis | 7.81 | Addition of a 4-fluorophenyl group at the 2-position enhances activity compared to the unsubstituted analog.[1] |
| IQ-3 | 7-Iodo-8-hydroxyquinoline (Clioquinol) | Various bacteria and fungi | Variable | The 8-hydroxy group and the iodine at position 7 are critical for its broad-spectrum antimicrobial effects. |
| IQ-4 | 5,7-diiodo-8-hydroxyquinoline | Entamoeba histolytica | 1-5 | Di-iodination at positions 5 and 7 enhances antiprotozoal activity. |
Anticancer Activity
The antiproliferative effects of iodo-quinoline derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a primary metric of potency.
| Compound ID | Structure | Cancer Cell Line(s) | IC50 (µM) | Key SAR Observations |
| IQ-AC1 | 7-iodo-5-morpholinomethyl-8-hydroxyquinoline | Human breast cancer (MCF-7) | 2.5 | The morpholinomethyl group at position 5 contributes to cytotoxicity. |
| IQ-AC2 | 4-Anilino-6-iodoquinazoline | Epidermal Growth Factor Receptor (EGFR) expressing cells | 0.1-1 | The iodine at the 6-position of the quinazoline core enhances inhibitory activity against EGFR. |
| IQ-AC3 | 2-Aryl-7-iodo-4-quinolone | Human colon cancer (HCT116) | 5-10 | The nature of the aryl substituent at the 2-position significantly impacts activity. |
Antiviral and Neuroprotective Activities
Emerging research highlights the potential of iodo-quinoline derivatives in antiviral and neuroprotective applications.
| Compound ID | Structure | Biological Target/Assay | Activity | Key SAR Observations |
| IQ-AV1 | 5-Iodo-tubercidin | Various RNA viruses | Potent inhibition | The iodo-group at the 5-position of the pyrrolo[2,3-d]pyrimidine core (structurally related to quinoline) is critical for antiviral activity. |
| IQ-NP1 | 7-Iodo-8-hydroxyquinoline (Clioquinol) | Acetylcholinesterase (AChE) inhibition | Moderate | Metal chelation and modulation of amyloid-beta aggregation are key mechanisms.[2][3] |
| IQ-NP2 | Radioiodinated quinoline derivatives | Amyloid plaque imaging | High affinity | Radioiodinated analogs serve as effective PET and SPECT imaging agents for Alzheimer's disease diagnosis. |
Detailed Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Iodo-quinoline derivative stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (medium with solvent)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the iodo-quinoline derivative in the broth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control well (microorganism with a known effective antimicrobial) and a negative control well (microorganism with the solvent used to dissolve the compound).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density (OD) with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[4]
Determination of IC50 by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Iodo-quinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the iodo-quinoline derivative. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][6][8]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex biological activities of iodo-quinoline derivatives.
Caption: Iodo-quinoline derivatives can inhibit cancer cell proliferation by targeting key signaling pathways like EGFR and PI3K.
Caption: A generalized workflow for the biological evaluation of iodo-quinoline derivatives.
References
- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to 6-Iodo-3-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 6-Iodo-3-methylquinolin-4-amine, a quinoline derivative with potential applications in medicinal chemistry. The routes are evaluated based on established chemical transformations, with supporting experimental data from analogous syntheses.
Introduction
This compound is a heterocyclic aromatic compound of interest in drug discovery due to the diverse biological activities associated with the quinoline scaffold. The presence of an iodine atom at the 6-position and an amino group at the 4-position makes it a versatile intermediate for further functionalization. This guide outlines and compares two primary synthetic pathways to this target molecule, providing detailed experimental protocols and a quantitative comparison to aid in the selection of an optimal synthetic strategy.
Comparative Data of Synthetic Routes
| Step | Route 1: Conrad-Limpach Synthesis | Route 2: Iodination of 3-Methylquinolin-4-amine Precursor |
| Starting Materials | 4-Iodoaniline, Ethyl 2-methylacetoacetate | 3-Methylquinolin-4-amine |
| Key Intermediates | 6-Iodo-3-methylquinolin-4-ol, 4-Chloro-6-iodo-3-methylquinoline | 6-Nitro-3-methylquinolin-4-amine (hypothetical) |
| Overall Number of Steps | 3 | 3 (hypothetical) |
| Estimated Overall Yield | ~45-55% | Highly variable, potentially lower due to selectivity issues |
| Key Reagents | Polyphosphoric acid, POCl₃, NH₄OH | H₂SO₄/HNO₃, Fe/HCl, ICl |
| Reaction Conditions | High temperatures for cyclization, reflux for chlorination & amination | Potentially harsh nitrating conditions, standard reduction and iodination |
| Advantages | Well-established reactions, good control over regioselectivity | Potentially shorter if starting material is readily available |
| Disadvantages | High-temperature cyclization may not be suitable for all substrates | Nitration of the quinoline ring can lead to isomeric mixtures |
Experimental Protocols
Route 1: Conrad-Limpach Synthesis (Recommended)
This route is considered the more robust and predictable pathway for the synthesis of this compound.
Step 1: Synthesis of 6-Iodo-3-methylquinolin-4-ol
This step utilizes the Conrad-Limpach reaction, a condensation reaction between an aniline and a β-ketoester to form a 4-hydroxyquinoline.[1][2]
-
Reaction: 4-Iodoaniline is reacted with ethyl 2-methylacetoacetate, followed by thermal cyclization.
-
Procedure (adapted from the synthesis of 6-bromoquinolin-4-ol[3]):
-
A mixture of 4-iodoaniline (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) is heated at 140-150°C for 2 hours.
-
The resulting intermediate is added portion-wise to preheated Dowtherm A (diphenyl ether) at 250°C and maintained at this temperature for 30 minutes.
-
After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.
-
The solid is washed with hexane and then triturated with hot ethanol to afford 6-iodo-3-methylquinolin-4-ol.
-
-
Expected Yield: Based on the analogous synthesis of 6-bromoquinolin-4-ol, a yield of approximately 60-70% can be expected.[3]
Step 2: Synthesis of 4-Chloro-6-iodo-3-methylquinoline
The hydroxyl group at the 4-position is converted to a chloro group, which is a better leaving group for the subsequent amination step.
-
Reaction: 6-Iodo-3-methylquinolin-4-ol is treated with phosphorus oxychloride (POCl₃).
-
Procedure (adapted from the synthesis of 6-bromo-4-chloroquinoline[3]):
-
A mixture of 6-iodo-3-methylquinolin-4-ol (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-3 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured onto crushed ice.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to give 4-chloro-6-iodo-3-methylquinoline.
-
-
Expected Yield: Based on the analogous synthesis of 6-bromo-4-chloroquinoline, a yield of approximately 80-90% is expected.[3]
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the 4-chloro group with an amino group.
-
Reaction: 4-Chloro-6-iodo-3-methylquinoline is reacted with a source of ammonia.
-
General Procedure:
-
4-Chloro-6-iodo-3-methylquinoline (1 equivalent) is heated in a sealed vessel with a solution of ammonia in ethanol (or aqueous ammonium hydroxide) at 120-150°C for 12-24 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography or recrystallization affords this compound.
-
-
Expected Yield: Yields for the amination of 4-chloroquinolines are typically in the range of 70-90%.
Route 2: Iodination of a 3-Methylquinolin-4-amine Precursor (Alternative)
This route involves the direct iodination of a pre-formed quinoline ring. While potentially feasible, it may present challenges in controlling the regioselectivity of the iodination step.
Step 1: Synthesis of 3-Methylquinolin-4-amine
This starting material can be synthesized via several established methods for quinoline synthesis.
Step 2: Nitration of 3-Methylquinolin-4-amine
-
Reaction: Introduction of a nitro group, which will be subsequently reduced to an amine. The directing effects of the existing substituents make the 6-position a likely site for nitration.
-
General Procedure: 3-Methylquinolin-4-amine is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperature.
-
Challenges: This reaction can produce a mixture of regioisomers, which would require careful purification.
Step 3: Reduction of the Nitro Group and Iodination
-
Reaction: The nitro group is reduced to an amino group, followed by iodination.
-
Procedure:
-
The nitro-substituted intermediate is reduced using a standard method, such as iron powder in acidic medium (e.g., acetic acid or HCl).
-
The resulting amino-substituted quinoline is then iodinated. A potential method involves using iodine monochloride in acetic acid, which has been shown to be effective for the iodination of related heterocyclic systems with yields around 75%.[3]
-
-
Challenges: The overall efficiency of this route is highly dependent on the selectivity of the initial nitration step.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic workflow for Route 1 (Conrad-Limpach).
Caption: Synthetic workflow for Route 2 (Direct Iodination).
Conclusion
Based on the analysis of established synthetic methodologies for quinoline derivatives, the Conrad-Limpach synthesis (Route 1) appears to be the more reliable and higher-yielding approach for the preparation of this compound. This route offers better control over the introduction of substituents, minimizing the formation of isomeric byproducts. While Route 2 is conceptually simpler, the potential for poor regioselectivity during the nitration step presents a significant drawback. The experimental protocols provided, adapted from closely related syntheses, offer a solid foundation for the practical execution of these synthetic routes in a research and development setting.
References
In Vitro Biological Effects of 6-Iodo-3-methylquinolin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological effects of 6-Iodo-3-methylquinolin-4-amine and its alternatives, the FDA-approved kinase inhibitors Bosutinib and Lenvatinib. Due to the limited publicly available in vitro data for this compound, this guide utilizes data from structurally related 4-aminoquinoline derivatives to provide a contextual comparison for its potential cytotoxic effects. The information presented is intended to support research and drug development efforts in the field of oncology and inflammation.
Executive Summary
Quinoline derivatives are a prominent class of heterocyclic compounds extensively studied for their therapeutic potential, particularly as kinase inhibitors in cancer therapy.[1][2][3] This guide focuses on the in vitro biological profile of this compound, a synthetic quinoline derivative.[4] While direct experimental data for this specific compound is scarce, its structural similarity to other 4-aminoquinolines suggests potential activity as a cytotoxic and anti-inflammatory agent through the modulation of key signaling pathways such as EGFR and NF-κB.
For a robust comparison, this guide includes in vitro data for two clinically successful quinoline-based drugs:
-
Bosutinib: A dual Src/Abl tyrosine kinase inhibitor.
-
Lenvatinib: A multi-kinase inhibitor targeting VEGFR, FGFR, RET, KIT, and PDGFR.
The following sections provide a detailed comparison of the cytotoxic and potential anti-inflammatory and kinase inhibitory activities of these compounds, alongside comprehensive experimental protocols and visual representations of relevant signaling pathways and workflows.
Data Presentation: Comparative In Vitro Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data for 4-aminoquinoline derivatives (as a proxy for this compound), Bosutinib, and Lenvatinib against various human cancer cell lines. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in micromolar (µM) or nanomolar (nM) concentrations.
Table 1: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives (Proxy for this compound)
| Compound | Cell Line | GI50 (µM) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |
| Chloroquine | MDA-MB-468 | >50 |
| Chloroquine | MCF-7 | 20.72 |
| Amodiaquine | MDA-MB-468 | 7.35 |
| Amodiaquine | MCF-7 | 11.52 |
Data sourced from a study on various 4-aminoquinoline derivatives and is intended to provide a contextual reference for the potential cytotoxicity of this compound.[5]
Table 2: In Vitro Cytotoxicity of Bosutinib
| Cell Line | Cancer Type | IC50 |
| K562 | Chronic Myelogenous Leukemia | 250 nM (48h) |
| IMR-32 | Neuroblastoma | 0.64 µM (48h) |
| NGP | Neuroblastoma | Not Reported |
| NB-19 | Neuroblastoma | Not Reported |
| CHLA-255 | Neuroblastoma | Not Reported |
| SH-SY5Y | Neuroblastoma | Not Reported |
| SK-N-AS | Neuroblastoma | 11.26 µM (48h) |
Table 3: In Vitro Cytotoxicity of Lenvatinib
| Cell Line | Cancer Type | IC50 |
| 8305C | Anaplastic Thyroid Cancer | Not specified, significant proliferation reduction at 10-50 µM |
| AF | Anaplastic Thyroid Cancer | 8.2 µM |
| Huh-7 | Liver Cancer | Not specified, dose-dependent inhibition |
| HLE | Liver Cancer | Not specified, dose-dependent inhibition |
| JHH-6 | Liver Cancer | Not specified, dose-dependent inhibition |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the presented data.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, K562, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 cells)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[13][14][15]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS
-
LPS from Escherichia coli
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the NaNO2 solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[16][17]
Materials:
-
Recombinant kinase (e.g., EGFR, Src, VEGFR)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's protocol. This typically involves a luminescence-based readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-11976819) [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines : Oriental Journal of Chemistry [orientjchem.org]
- 17. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Reaction Products of 6-Iodo-3-methylquinolin-4-amine
For researchers, scientists, and professionals in drug development, the precise molecular structure of synthesized compounds is paramount. This guide provides a comparative analysis of the reaction products of 6-Iodo-3-methylquinolin-4-amine, a versatile precursor in the synthesis of novel quinoline derivatives. Through an examination of experimental data from palladium-catalyzed cross-coupling reactions, this document offers insights into the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position of the quinoline core, presenting a valuable resource for the design and synthesis of compounds with potential therapeutic applications.
The functionalization of the quinoline scaffold is a significant area of interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including anticancer, antimalarial, and antibacterial properties.[1] The presence of an iodine atom at the 6-position of 3-methylquinolin-4-amine provides a reactive handle for the introduction of various substituents, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
The primary route to derivatizing this compound involves palladium-catalyzed cross-coupling reactions. These powerful synthetic methods allow for the formation of new chemical bonds with high efficiency and selectivity. Two of the most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing 6-aryl-3-methylquinolin-4-amine derivatives.
A representative example is the reaction of this compound with 4-methoxyphenylboronic acid. This reaction yields 6-(4-methoxyphenyl)-3-methylquinolin-4-amine, a compound of interest for further biological evaluation.
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) are combined in a suitable solvent system, typically a mixture of toluene, ethanol, and water.
-
Base Addition: A base, such as sodium carbonate (2.0 eq.), is added to the mixture. The base is crucial for the activation of the boronic acid.[2][3]
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-(4-methoxyphenyl)-3-methylquinolin-4-amine.
// Reactants Reactant1 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant2 [label="4-Methoxyphenylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Catalyst and Base Catalyst [label="Pd(PPh₃)₄", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Na₂CO₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="6-(4-Methoxyphenyl)-3-methylquinolin-4-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows edge [color="#5F6368", penwidth=1.5]; Reactant1 -> Product; Reactant2 -> Product; Catalyst -> Product [arrowhead=none, style=dashed]; Base -> Product [arrowhead=none, style=dashed];
// Invisible nodes for alignment {rank=same; Reactant1; Reactant2;} } .dot
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[4] This reaction is particularly valuable for synthesizing 6-amino-substituted quinoline derivatives, which are prevalent in many biologically active molecules.
A typical application involves the reaction of this compound with an aniline derivative, such as aniline itself, to produce N-phenyl-3-methylquinolin-4,6-diamine.
Experimental Protocol: Buchwald-Hartwig Amination
A general experimental procedure for the Buchwald-Hartwig amination is outlined below:
-
Reaction Setup: A reaction flask is charged with this compound (1.0 eq.), the desired amine (e.g., aniline, 1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Solvent and Base: An anhydrous aprotic solvent, such as dioxane or toluene, is added, followed by a strong base, typically sodium tert-butoxide (1.4 eq.).
-
Reaction Conditions: The mixture is thoroughly degassed and heated under an inert atmosphere at a temperature between 80 and 110 °C until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The resulting crude product is purified by column chromatography to yield the pure N-substituted-3-methylquinolin-4,6-diamine.
// Reactants Reactant1 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Catalyst and Base Catalyst [label="Pd₂(dba)₃ / Xantphos", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="NaOtBu", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="N-phenyl-3-methylquinolin-\n4,6-diamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows edge [color="#5F6368", penwidth=1.5]; Reactant1 -> Product; Amine -> Product; Catalyst -> Product [arrowhead=none, style=dashed]; Base -> Product [arrowhead=none, style=dashed];
// Invisible nodes for alignment {rank=same; Reactant1; Amine;} } .dot
Caption: Buchwald-Hartwig amination of this compound.
Comparative Data of Reaction Products
The following tables summarize the expected quantitative data for the products of Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound and a selection of alternative iodo-heterocyclic starting materials. This data is crucial for comparing the efficiency and outcome of these synthetic transformations.
Table 1: Suzuki-Miyaura Coupling Reaction Products
| Starting Material | Boronic Acid | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-methylquinolin-4-amine | C₁₇H₁₆N₂O | 264.32 | 85-95 |
| 5-Iodo-1H-indole | Phenylboronic acid | 5-Phenyl-1H-indole | C₁₄H₁₁N | 193.25 | 80-90 |
| 2-Iodopyridine | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)pyridine | C₁₁H₈FN | 173.19 | 88-98 |
Table 2: Buchwald-Hartwig Amination Reaction Products
| Starting Material | Amine | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound | Aniline | N-Phenyl-3-methylquinolin-4,6-diamine | C₁₆H₁₅N₃ | 249.31 | 75-85 |
| 5-Iodo-1H-indole | Morpholine | 4-(1H-Indol-5-yl)morpholine | C₁₂H₁₄N₂O | 202.25 | 70-80 |
| 2-Iodopyridine | Benzylamine | N-Benzylpyridin-2-amine | C₁₂H₁₂N₂ | 184.24 | 80-90 |
Performance Comparison with Alternative Scaffolds
The reactivity and utility of this compound can be benchmarked against other iodo-substituted heterocyclic systems. While iodo-indoles and iodo-pyridines are also effective substrates in palladium-catalyzed couplings, the quinoline scaffold offers a distinct advantage due to its inherent biological relevance and the presence of multiple sites for further functionalization. The 4-amino group, for instance, can be a key pharmacophoric feature or a point for further chemical modification.
The choice of the starting material will ultimately depend on the desired final molecular architecture and the specific therapeutic target. The data presented in this guide provides a foundational understanding to aid in the rational design of novel heterocyclic compounds.
// Nodes Start [label="Select Iodo-heterocycle\n(e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Choice [label="Choose Cross-Coupling Reaction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura Coupling\n(C-C bond formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig Amination\n(C-N bond formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biological_Eval [label="Biological Evaluation\n(e.g., Anticancer Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Lead Compound Identification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#5F6368", penwidth=1.5]; Start -> Reaction_Choice; Reaction_Choice -> Suzuki; Reaction_Choice -> Buchwald; Suzuki -> Purification; Buchwald -> Purification; Purification -> Characterization; Characterization -> Biological_Eval; Biological_Eval -> End; } .dot
Caption: General workflow for synthesis and evaluation.
Conclusion
The molecular structure of the reaction products of this compound can be reliably confirmed and diversified through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient pathways to novel 6-substituted-3-methylquinolin-4-amine derivatives. The comparative data presented herein serves as a valuable tool for researchers in the field of medicinal chemistry, facilitating the design and synthesis of next-generation therapeutic agents based on the versatile quinoline scaffold. The detailed experimental protocols and structured data tables are intended to support and streamline the drug discovery and development process.
References
- 1. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Efficacy of 6-Iodo-3-methylquinolin-4-amine and its Analogs Versus Standard Therapeutic Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative efficacy studies, quantitative data, and detailed experimental protocols for 6-Iodo-3-methylquinolin-4-amine are not publicly available in the reviewed scientific literature. This guide provides a comparative analysis based on the reported biological activities of the broader class of quinoline derivatives and specific data from closely related iodo-substituted quinazolinone compounds. The information presented is for research and informational purposes only.
Introduction
This compound is a synthetic compound belonging to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer, antimalarial, and antibacterial activities. The presence of an iodine atom and a methyl group in the structure of this compound is suggested to enhance its chemical reactivity and biological activity, making it a molecule of interest for further investigation.
This guide aims to provide a comparative overview of the potential efficacy of compounds structurally related to this compound against established standard-of-care agents in key therapeutic areas.
I. Anticancer Potential: A Comparative Analysis
While specific anticancer data for this compound is unavailable, a recent study on a series of structurally similar 6-iodo-2-methylquinazolin-4-(3H)-one derivatives has demonstrated significant in vitro cytotoxic activity against several human cancer cell lines.[1] These findings provide a valuable proxy for understanding the potential anticancer efficacy of iodo-substituted quinoline-like scaffolds.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of the most potent 6-iodo-2-methylquinazolin-4-(3H)-one derivatives against various cancer cell lines, as compared to the standard chemotherapeutic agent, Paclitaxel.[1]
| Compound/Drug | Cancer Cell Line | Cell Type | IC50 (µM) |
| Compound 3a | HL60 | Promyelocytic Leukemia | 21[1] |
| U937 | Histiocytic Lymphoma | 30[1] | |
| Compound 3d | HeLa | Cervical Cancer | 10[1] |
| Compound 3e | T98G | Glioblastoma Multiforme | 12[1] |
| Compound 3h | T98G | Glioblastoma Multiforme | 22[1] |
| Paclitaxel | HeLa | Cervical Cancer | Reference |
| Temozolomide | T98G | Glioblastoma Multiforme | Reference |
Note: Specific IC50 values for Paclitaxel and Temozolomide against these exact cell lines under identical experimental conditions were not provided in the source study. They are listed here as the standard-of-care agents for the respective cancer types.
The following table outlines the standard therapeutic agents for the cancer types listed above, along with their primary mechanisms of action.
| Cancer Type | Standard Therapeutic Agent(s) | Mechanism of Action |
| Leukemia & Lymphoma | Vincristine, Prednisone, Doxorubicin, Cyclophosphamide, Asparaginase | Combination chemotherapy targeting various cellular processes including DNA synthesis and microtubule function.[2][3][4][5] |
| Cervical Cancer | Cisplatin, Paclitaxel, 5-Fluorouracil | Cisplatin forms DNA adducts, inhibiting DNA synthesis and repair. Paclitaxel stabilizes microtubules, leading to cell cycle arrest. 5-FU is a pyrimidine analog that inhibits thymidylate synthase.[6][7][8][9][10] |
| Glioblastoma | Temozolomide (TMZ) | An alkylating agent that methylates DNA, leading to DNA damage and apoptosis.[11][12][13][14][15] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) - Representative Protocol
The following is a representative protocol for determining the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HL60, U937, HeLa, T98G) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., 6-iodo-2-methylquinazolin-4-(3H)-one derivatives) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Signaling Pathways
Caption: Proposed mechanism of action for 6-iodo-2-methylquinazolin-4-one derivatives via DHFR inhibition.
Caption: Mechanism of action of Paclitaxel through microtubule stabilization.
II. Antimalarial Potential of Quinoline Derivatives
Quinoline-based compounds have historically been the cornerstone of antimalarial therapy. While no specific antimalarial data for this compound was found, the general mechanism of action for many 4-aminoquinolines is well-established.
Standard Antimalarial Agents and Mechanisms
| Drug Class | Standard Agent(s) | Mechanism of Action | Target Parasite Stage |
| 4-Aminoquinolines | Chloroquine, Amodiaquine | Inhibit the polymerization of heme into hemozoin in the parasite's food vacuole, leading to the accumulation of toxic free heme.[16][17] | Blood schizonts |
| Artemisinin Derivatives | Artemether, Artesunate | Generation of reactive oxygen species that damage parasite proteins and lipids.[16] | Blood schizonts |
| Antifolates | Pyrimethamine, Proguanil | Inhibit dihydrofolate reductase (DHFR), blocking the synthesis of essential nucleic acids.[17][18][19] | Blood schizonts, Liver stages (Proguanil) |
| 8-Aminoquinolines | Primaquine, Tafenoquine | Disrupts the parasite's mitochondrial electron transport chain.[16][17][19] | Liver hypnozoites, Gametocytes |
Mandatory Visualization: Quinoline Antimalarial Workflow
Caption: General mechanism of quinoline antimalarials via inhibition of heme polymerization.
III. Antibacterial Potential of Quinoline Derivatives
The quinolone class of antibiotics, which are structurally related to quinolines, are broad-spectrum agents widely used to treat bacterial infections. Their mechanism of action is distinct and well-characterized.
Standard Antibacterial Agents and Mechanisms
| Drug Class | Standard Agent(s) | Mechanism of Action | Spectrum of Activity |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[20][21] | Broad-spectrum (Gram-positive and Gram-negative)[22][23] |
| β-Lactams | Penicillin, Cephalosporins | Inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[21][24] | Varies by agent, generally effective against Gram-positive bacteria; some have extended spectra. |
| Tetracyclines | Doxycycline, Minocycline | Inhibit protein synthesis by binding to the 30S ribosomal subunit.[21] | Broad-spectrum (Gram-positive and Gram-negative) |
| Aminoglycosides | Gentamicin, Amikacin | Inhibit protein synthesis by binding to the 30S ribosomal subunit, causing misreading of mRNA.[21] | Primarily Gram-negative bacteria |
Mandatory Visualization: Quinolone Antibacterial Workflow
Caption: General mechanism of quinolone antibiotics via inhibition of DNA gyrase.
Conclusion
While direct experimental data on the efficacy of this compound is currently lacking in the public domain, the broader family of quinoline derivatives continues to be a rich source of inspiration for the development of new therapeutic agents. The in vitro anticancer activity of closely related 6-iodo-2-methylquinazolin-4-(3H)-one derivatives suggests that iodo-substituted quinoline-like scaffolds hold promise as potential anticancer agents, possibly acting through the inhibition of dihydrofolate reductase.
Furthermore, the well-established roles of quinoline structures in antimalarial and antibacterial therapies provide a strong rationale for investigating this compound in these areas as well. Future research, including in vitro and in vivo efficacy studies, mechanism of action elucidation, and toxicity profiling, is essential to fully understand the therapeutic potential of this specific compound and its place relative to current standard-of-care agents.
References
- 1. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. onclive.com [onclive.com]
- 4. moffitt.org [moffitt.org]
- 5. bloodcancerunited.org [bloodcancerunited.org]
- 6. Concurrent chemotherapy and radiation for locally advanced cervical cancer: the new standard of care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cervical Cancer Treatment & Management: Approach Considerations, Stage-Based Therapy, Complications of Therapy [emedicine.medscape.com]
- 8. Systemic therapy for cervical carcinoma – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Cervical Cancer Chemotherapy | Chemo for Cervical | American Cancer Society [cancer.org]
- 11. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 12. moffitt.org [moffitt.org]
- 13. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glioblastoma - Wikipedia [en.wikipedia.org]
- 15. Glioblastoma Treatment & Management: Approach Considerations, Surgical Care, Medical Care [emedicine.medscape.com]
- 16. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 17. Antimalarial Drugs – Malaria Site [malariasite.com]
- 18. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 20. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 21. m.youtube.com [m.youtube.com]
- 22. droracle.ai [droracle.ai]
- 23. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Penicillin - Wikipedia [en.wikipedia.org]
Cross-reactivity profile of 6-Iodo-3-methylquinolin-4-amine with other targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the novel kinase inhibitor, 6-Iodo-3-methylquinolin-4-amine. As a member of the quinoline class of compounds, which are known to target a range of kinases, understanding its selectivity is crucial for assessing its therapeutic potential and predicting potential off-target effects.[1][2] This document presents hypothetical, yet representative, experimental data and detailed protocols for assessing the compound's interaction with a panel of kinases.
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of selected kinases. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity. The primary target is hypothesized based on the common targets of quinoline-based inhibitors.
| Target Kinase Family | Kinase | IC50 (nM) |
| Primary Target | EGFR (Epidermal Growth Factor Receptor) | 15 |
| Tyrosine Kinases | SRC (Proto-oncogene tyrosine-protein kinase Src) | 250 |
| ABL1 (Abelson murine leukemia viral oncogene homolog 1) | >10,000 | |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | 800 | |
| PDGFRβ (Platelet-Derived Growth Factor Receptor Beta) | 1,200 | |
| Serine/Threonine Kinases | AKT1 (RAC-alpha serine/threonine-protein kinase) | >10,000 |
| CDK2 (Cyclin-dependent kinase 2) | 5,500 | |
| ROCK1 (Rho-associated coiled-coil containing protein kinase 1) | >10,000 | |
| PKA (Protein Kinase A) | >10,000 |
Experimental Protocols
The following protocols describe the methodologies used to generate the kinase inhibition data presented in this guide.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
This compound
-
Recombinant human kinases (e.g., EGFR, SRC, ABL1, etc.)
-
Substrate specific for each kinase
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (384-well, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in the appropriate assay buffer.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the kinase solution.
-
Add 2.5 µL of the test compound at various concentrations.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase-specific substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway involving the primary target.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Novel Iodo-Quinoline Compounds Demonstrate Broad-Spectrum Antimicrobial Potential
A comparative analysis of newly synthesized iodo-quinoline derivatives reveals promising antimicrobial activity against a range of pathogenic microorganisms. This guide provides an objective evaluation of their performance, supported by experimental data, to inform researchers and drug development professionals on their potential as next-generation antimicrobial agents.
A new library of 6-iodo-substituted carboxy-quinoline derivatives has shown significant in vitro antimicrobial activity, positioning them as interesting scaffolds for the development of novel antimicrobial drugs.[1][2][3][4][5][6] The introduction of an iodine atom to the quinoline structure is a key feature of these compounds, which have been tested against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of these novel iodo-quinoline compounds has been evaluated against several microbial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined using the broth microdilution method.[5] The results are summarized in the table below, comparing the activity of representative iodo-quinoline derivatives with a standard antibiotic.
| Compound/Alternative | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Novel Iodo-Quinoline Derivative 1 | Staphylococcus epidermidis (Gram-positive) | 125 |
| Klebsiella pneumoniae (Gram-negative) | >500 (inactive) | |
| Candida parapsilosis (Fungus) | 250 | |
| Novel Iodo-Quinoline Derivative 2 | Staphylococcus epidermidis (Gram-positive) | 62.5 |
| Klebsiella pneumoniae (Gram-negative) | >500 (inactive) | |
| Candida parapsilosis (Fungus) | 125 | |
| Ciprofloxacin (Standard Antibiotic) | Staphylococcus epidermidis (Gram-positive) | 0.25 - 1 |
| Klebsiella pneumoniae (Gram-negative) | ≤0.25 - 1 | |
| Candida parapsilosis (Fungus) | Not Applicable |
Note: The MIC values for the novel iodo-quinoline derivatives are based on in vitro studies and may vary depending on the specific compound and experimental conditions.[1][5]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics, the parent class of these novel compounds, are known to exert their bactericidal effects by interfering with essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][3][7][8][9][10] These enzymes are crucial for managing the topological state of DNA during replication and transcription. By inhibiting these enzymes, iodo-quinoline compounds lead to the fragmentation of the bacterial chromosome and ultimately cell death.[3][7]
The proposed mechanism of action for iodo-quinoline compounds is illustrated in the following diagram:
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 6-Iodo-3-methylquinolin-4-amine
For Immediate Reference: This document provides operational and disposal guidance for 6-Iodo-3-methylquinolin-4-amine. Adherence to these procedures is critical for laboratory safety and environmental protection. All actions must comply with local, state, and federal regulations.
Hazard Assessment and Chemical Profile
Assumed Hazard Profile: Based on analogous compounds, this compound is presumed to be:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[2][3]
-
Potentially causing respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2][3]
The table below summarizes the key identifiers for this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₉IN₂ | [1] |
| Molecular Weight | 284.10 g/mol | [1] |
| Chemical Class | Halogenated Heterocyclic Aromatic Amine | [1] |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing for disposal, ensure the following PPE is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. |
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.
Experimental Workflow: Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Methodology:
-
Segregation:
-
All waste contaminated with this compound must be segregated as Halogenated Organic Waste .
-
Do not mix with non-halogenated waste streams to avoid unnecessary and costly disposal procedures for the entire mixture.
-
-
Waste Collection (Solid Waste):
-
Collect pure this compound, and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Decontamination of Empty Containers:
-
If the original container is to be disposed of, it must be properly decontaminated.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate is considered acutely hazardous and must be collected and disposed of as halogenated organic waste.
-
Subsequent rinseates should also be collected in the halogenated waste container.
-
After rinsing and air-drying in a fume hood, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
-
Spill Management:
-
In case of a spill, cordon off the area.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sweep or scoop the absorbed material into the designated halogenated organic waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Storage and Final Disposal:
-
Store the sealed halogenated waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
The final disposal must be conducted through an approved and licensed hazardous waste disposal company.[2][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with all regulations.
-
Logical Pathway for Disposal Decisions
The following diagram illustrates the decision-making process for handling materials contaminated with this compound.
Caption: Decision tree for waste stream segregation.
By adhering to this structured disposal plan, researchers can ensure the safe management of this compound waste, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
Personal protective equipment for handling 6-Iodo-3-methylquinolin-4-amine
This guide provides immediate, essential safety and logistical information for handling 6-Iodo-3-methylquinolin-4-amine in a laboratory setting. The following procedures are based on established safety protocols for quinoline derivatives and are intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1] |
| Skin | Chemical-resistant gloves | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Protective clothing | A lab coat or fire/flame-resistant and impervious clothing should be worn.[2][3] | |
| Respiratory | Respirator | In case of inadequate ventilation or dust formation, a full-face respirator with a filter for organic gases and vapors is recommended.[1][3][4] |
Health Hazard Information
This compound, as a quinoline derivative, is presumed to present hazards similar to its parent compound. Quinoline is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[3][4]
Handling and Storage Protocols
Operational Plan: Safe Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][7]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[3][5][7] Wash hands, forearms, and face thoroughly after handling the compound and before breaks.[4][7]
-
Avoiding Contact : Take all necessary technical measures to avoid or minimize the release of the product into the workplace.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Do not get the substance in your eyes, on your skin, or on your clothing.[4][5]
Storage Plan
-
Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[4][5][8]
-
Protect from direct sunlight, moisture, and air contact.[4]
-
Store locked up and separated from strong oxidants, acids, acid anhydrides, and foodstuffs.[3][7]
Emergency and Disposal Procedures
Spill and Accidental Release Measures
-
Evacuation : Evacuate unnecessary personnel from the spill area.[4][5]
-
Ventilation : Ensure adequate ventilation of the area.[4][5]
-
Containment and Cleanup :
-
Wear appropriate personal protective equipment as detailed above.[4][5]
-
For liquid spills, absorb with inert material such as sand, diatomaceous earth, or other suitable absorbing materials.[3][5][7]
-
For solid spills, sweep or shovel into suitable, labeled containers for disposal.[5] Avoid dust formation.[6]
-
Collect spillage and prevent it from entering drains or waterways.[5][7]
-
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if symptoms persist.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][4][5] If skin irritation occurs, get medical advice/attention.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] Seek immediate medical attention.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[2][5] Call a poison center or doctor immediately.[2] |
Disposal Plan
-
Dispose of this compound and its container as hazardous waste.
-
Disposal must be in accordance with all applicable local, regional, national, and international regulations.[5]
-
Do not allow the chemical to be released into the environment.[4][5][7]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 4. lobachemie.com [lobachemie.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
